Product packaging for Lanreotide(Cat. No.:CAS No. 118992-92-0)

Lanreotide

Cat. No.: B045539
CAS No.: 118992-92-0
M. Wt: 1096.3 g/mol
InChI Key: PUDHBTGHUJUUFI-SCTWWAJVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lanreotide is a potent, long-acting cyclic octapeptide analog of the natural hormone somatostatin. It exhibits superior metabolic stability and a prolonged half-life, making it an invaluable tool for biomedical research. Its primary mechanism of action involves high-affinity binding to somatostatin receptors (SSTRs), particularly subtypes 2 and 5, which are overexpressed in numerous neuroendocrine tumors (NETs). This binding inhibits the secretion of a wide range of hormones, including growth hormone (GH), thyroid-stimulating hormone (TSH), insulin, glucagon, and gastroenteropancreatic peptides like gastrin and vasoactive intestinal peptide (VIP).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H69N11O10S2 B045539 Lanreotide CAS No. 118992-92-0

Properties

IUPAC Name

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H69N11O10S2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74)/t30-,38-,40+,41+,42-,43+,44+,45+,46+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDHBTGHUJUUFI-SCTWWAJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H69N11O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

127984-74-1 (acetate salt)
Record name Lanreotide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108736352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60897514
Record name Lanreotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60897514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1096.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108736-35-2
Record name Lanreotide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108736352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lanreotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60897514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [cyclo S-S]-3-(2- naphthyl)-D-alanyl-L-cysteinyl-L-tryrosyl-D-tryptophyl-L-lysyl-L-valyl-L- cysteinyl-L-threoninamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Molecular and Cellular Mechanisms of Action

Somatostatin (B550006) Receptor Binding and Activation Research

Lanreotide's therapeutic efficacy is rooted in its ability to bind to and activate specific somatostatin receptor subtypes, which are G-protein-coupled receptors. mdpi.commdpi.com

This compound (B11836) demonstrates high binding affinity for human somatostatin receptors 2 (SSTR2) and 5 (SSTR5), with a reduced binding affinity for SSTR1, SSTR3, and SSTR4. drugbank.comdroracle.airesearchgate.netfda.govpnas.orgjci.orgnih.gov This preferential binding to SSTR2 and SSTR5 is considered the primary mechanism responsible for its inhibitory effects on growth hormone (GH) secretion. droracle.aifda.gov Research indicates that SSTR2 and SSTR5 are the most prominent somatostatin receptor subtypes expressed in somatotropic adenomas, which are often the target of this compound therapy. nih.gov

A comparative overview of this compound's affinity for somatostatin receptor subtypes is presented in the table below:

Somatostatin Receptor SubtypeThis compound Affinity
SSTR2High
SSTR5High
SSTR1Reduced/Low
SSTR3Reduced/Low
SSTR4Reduced/Low

Note: Data compiled from various research findings. drugbank.comdroracle.airesearchgate.netfda.govpnas.orgjci.orgnih.gov

Upon binding to SSTRs, particularly SSTR2 and SSTR5, this compound initiates a cascade of intracellular signaling events. drugbank.comresearchgate.net These receptors are primarily coupled to inhibitory G proteins (Gi/Go), which play a crucial role in mediating the downstream effects. mdpi.commdpi.comnih.gov The activation of SSTRs by this compound leads to the modulation of various intracellular signaling pathways, contributing to its antisecretory and antiproliferative actions. ipsen.comnih.govdovepress.comnih.gov

A key downstream effect of SSTR activation by this compound is the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic AMP (cAMP). drugbank.commdpi.comresearchgate.netmdpi.comnih.govresearchgate.net This inhibition leads to a significant reduction in intracellular cAMP levels. drugbank.commdpi.comresearchgate.netmdpi.comnih.govresearchgate.net The suppression of cAMP is a fundamental mechanism contributing to this compound's antisecretory effects, as reduced cAMP levels can inhibit hormone release. drugbank.commdpi.comnih.gov Furthermore, chronic stimulation of cAMP production is known to promote neuroendocrine tumor cell proliferation, suggesting that cAMP suppression also contributes to this compound's antiproliferative actions. nih.gov

This compound's interaction with SSTRs also leads to the modulation of ion channels, specifically potassium (K+) and calcium (Ca2+) currents. drugbank.comresearchgate.netmdpi.comnih.govcore.ac.uk Activation of SSTRs can stimulate outward K+ channels, including inward rectifier K+ channels (Kir3.x), which results in membrane hyperpolarization. drugbank.comresearchgate.netmdpi.comnih.govcore.ac.uk This hyperpolarization makes the cell less excitable and contributes to the inhibitory effects on secretion. drugbank.comresearchgate.netmdpi.comnih.gov Simultaneously, this compound inhibits voltage-dependent Ca2+ channels, thereby reducing intracellular Ca2+ entry. drugbank.comresearchgate.netmdpi.comnih.govcore.ac.ukpsu.edunih.govresearchgate.net

The reduction in intracellular Ca2+ levels, achieved through the inhibition of voltage-dependent Ca2+ channels, is crucial for this compound's inhibitory actions. drugbank.comresearchgate.netmdpi.comnih.govcore.ac.ukpsu.edunih.govresearchgate.net This inhibition of Ca2+ entry directly contributes to the suppression of Ca2+-mediated depolarization, which is a critical step in the release of various hormones and other secretory products. drugbank.comresearchgate.netmdpi.comnih.govcore.ac.ukpsu.edunih.gov Studies have shown that this compound can significantly reduce the spike and plateau phases of intracellular Ca2+ increases induced by depolarization. psu.edu The simultaneous reduction of both cAMP and intracellular Ca2+ by somatostatin analogs like this compound leads to a synergistic inhibitory effect on hormone release. nih.gov

Downstream Intracellular Signaling Pathways Research

Antisecretory Mechanisms Research

This compound exhibits potent antisecretory effects primarily through the mechanisms described above. drugbank.comresearchgate.netnih.gov By activating SSTR2 and SSTR5, this compound effectively inhibits the secretion of various hormones and other substances. drugbank.combachem.comfda.gov This includes the inhibition of growth hormone (GH) release from the pituitary gland, which is particularly relevant in conditions like acromegaly. drugbank.combachem.comdroracle.airesearchgate.netfda.govnih.gov Beyond GH, this compound also inhibits the basal secretion of motilin, gastric inhibitory peptide, and pancreatic polypeptide. fda.gov It can reduce the secretion of insulin (B600854) and glucagon (B607659) from the pancreas, which may lead to changes in glucose metabolism. bachem.comfda.govipsen.com Furthermore, it inhibits the release of gastrin, a hormone that stimulates gastric acid. bachem.com These antisecretory actions are a direct consequence of the downstream signaling pathways activated by SSTR binding, including cAMP suppression, ion channel modulation, and the inhibition of Ca2+-mediated depolarization. drugbank.commdpi.comresearchgate.netnih.govresearchgate.net

Inhibition of Growth Hormone (GH) Secretion Pathways

This compound significantly inhibits the secretion of Growth Hormone (GH) drugbank.comwikipedia.orgdroracle.aihemonc.orgncats.ionih.govcancer.govnih.govmedkoo.comnih.gov. This is a primary mechanism responsible for its efficacy in treating conditions like acromegaly, where there is an excess of GH drugbank.comwikipedia.orgdroracle.ainih.govdovepress.com. The activity at human SSTR2 and SSTR5 is considered the main pathway for GH inhibition droracle.aihemonc.orgncats.io. By reducing GH levels, this compound helps to normalize the hormonal balance in affected individuals droracle.aidovepress.com.

Inhibition of Insulin-like Growth Factor 1 (IGF-1) Secretion Pathways

The reduction of GH levels by this compound consequently leads to a decrease in the circulating levels of Insulin-like Growth Factor 1 (IGF-1) droracle.aihemonc.orgcancer.govmedkoo.comtandfonline.com. IGF-1 is largely synthesized and secreted as a result of GH signaling, and its suppression is crucial for controlling the effects of excess GH tandfonline.com. This compound's primary pharmacodynamic effect includes the reduction of both GH and IGF-1 levels, aiming to normalize these in patients with acromegaly droracle.ai.

Inhibition of Other Hormone and Peptide Secretion (e.g., glucagon, serotonin)

Beyond GH and IGF-1, this compound inhibits the secretion of various other hormones and peptides wikipedia.orgdroracle.aihemonc.orgncats.ionih.govcancer.govmedkoo.com. This broad inhibitory profile is due to its somatostatin-mimicking action. Key examples include:

Glucagon and Insulin: this compound inhibits both basal and postprandial secretion of glucagon and can reduce and delay postprandial insulin secretion, potentially affecting glucose regulation wikipedia.orgdroracle.aihemonc.orgcancercareontario.cancats.ionih.govmedkoo.comcancercareontario.caendocrine-abstracts.org.

Gastrointestinal Hormones: It inhibits the basal secretion of motilin, gastric inhibitory peptide, and pancreatic polypeptide. It also inhibits postprandial secretion of pancreatic polypeptide, gastrin, and cholecystokinin (B1591339) (CCK) droracle.aihemonc.orgncats.ionih.gov.

Serotonin (B10506): In conditions like carcinoid syndrome, this compound helps control symptoms by slowing down the production of serotonin nih.govcancerresearchuk.org.

Thyroid-Stimulating Hormone (TSH): this compound can also cause transient decreases in nocturnal release of TSH wikipedia.orghemonc.orgcancer.govmedkoo.com.

Antiproliferative Mechanisms Research

This compound exhibits significant antiproliferative effects, which are crucial for its role in managing neuroendocrine tumors drugbank.comfrontiersin.orgmdpi.comcancercareontario.camdpi.comaiom.itnih.govviamedica.plnih.govresearchgate.netnih.govnih.govnih.gov. These effects are mediated through both direct and indirect mechanisms drugbank.comviamedica.plnih.govnih.govnih.gov.

Direct Tumor Somatostatin Receptor Activation Effects (Cell Cycle Arrest, Apoptosis)

Direct antiproliferative effects of this compound occur through the activation of SSTRs on tumor cells drugbank.comfrontiersin.orgmdpi.comcancercareontario.camdpi.comnih.govviamedica.plnih.govnih.govendocrine-abstracts.org. This activation induces downstream cellular pathways that lead to cell cycle arrest and/or apoptosis (programmed cell death) drugbank.comfrontiersin.orgmdpi.commdpi.comnih.govviamedica.plnih.govendocrine-abstracts.org. For instance, somatostatin, and by extension its analog this compound, can induce hyperphosphorylation of the retinoblastoma gene product, leading to G1 cell cycle arrest dovepress.com. Apoptosis can also be mediated by SSTR3 activation dovepress.com. Research indicates that SSTR2 and SSTR3 are involved in the induction of apoptosis in neuroendocrine tumor cells mdpi.comendocrine-abstracts.org.

Indirect Inhibition of Mitogenic Growth Factors (e.g., IGFs)

This compound also exerts indirect antiproliferative effects by inhibiting the release and activity of various mitogenic growth factors frontiersin.orgcancercareontario.caaiom.itviamedica.plnih.govnih.govdovepress.comdovepress.com. This includes the suppression of growth factors and trophic hormones, such as IGFs (Insulin-like Growth Factors) frontiersin.orgcancercareontario.caaiom.itnih.govnih.govdovepress.com. By reducing the levels of these factors, which normally stimulate cell proliferation, this compound indirectly hinders tumor growth cancercareontario.canih.govdovepress.com. This mechanism complements its direct receptor-mediated actions.

Pharmacokinetic and Pharmacodynamic Profiles in Clinical Contexts

Absorption Dynamics from Sustained-Release Formulations

Lanreotide's sustained therapeutic effect is primarily attributed to its unique absorption dynamics from sustained-release formulations, which involve depot formation, an initial rapid release phase, and subsequent long-term release kinetics leading to steady-state concentrations.

Depot Formation and Sustained Release Mechanisms

Upon deep subcutaneous injection, This compound (B11836) forms a drug depot at the injection site. This depot formation is a result of the interaction between the this compound acetate (B1210297) formulation, typically a supersaturated gel of this compound acetate and water, and physiological fluids mims.comlabsolu.caguidetopharmacology.orgwikipedia.orgnih.gov. The sustained release of this compound from this depot is primarily governed by two mechanisms: dissolution and passive diffusion of the precipitated drug into the surrounding tissues and bloodstream mims.comguidetopharmacology.orgnih.gov. The formulation's design, often involving peptide self-assembly to form nanotubes, facilitates a stable and linear release profile over an extended period, such as 28 days labsolu.cawikipedia.org.

Characterization of Initial Rapid Release Phase

Following subcutaneous administration, this compound exhibits an initial rapid release phase. During the first few days of treatment, any drug that has not precipitated into the depot is quickly absorbed mims.comnih.govcpu-bioinfor.org. This leads to peak serum concentrations (Cmax) occurring within the first day after a single injection nih.govnih.gov. For instance, a 120 mg dose in gastroenteropancreatic neuroendocrine tumor (GEP-NET) patients has shown mean Cmax values of 7.49 ± 7.58 ng/mL within the first day nih.gov. In acromegalic patients receiving 60, 90, and 120 mg doses, average maximum serum concentrations of 1.6, 3.5, and 3.1 ng/mL, respectively, were achieved within 6 to 24 hours nih.gov.

Table 1: Initial Peak Serum Concentrations (Cmax) of this compound After Single Subcutaneous Administration

Dose (mg)Mean Cmax (ng/mL)Time to Cmax (hours)Patient PopulationReference
601.66Acromegalic nih.gov
903.56Acromegalic nih.gov
1203.124Acromegalic nih.gov
1207.49 ± 7.58Within first dayGEP-NET nih.gov

Long-Term Release Kinetics and Steady-State Achievement

After the initial rapid release, this compound concentrations decrease slowly, adhering to first-order kinetics nih.govuni.luuni.lu. The sustained release is reflected in a prolonged apparent terminal half-life, which typically ranges from approximately 22 to 50 days mims.comnih.govnih.govuni.lu. For example, reported half-life values include 23 to 30 days wikipedia.orgnih.gov, 28 to 36 days, and 49.8 ± 28.0 days in GEP-NET patients nih.gov.

Steady-state serum levels of this compound are generally achieved after approximately 4 to 5 injections, corresponding to 4 to 5 months of treatment when administered every 4 weeks nih.gov. Once steady-state is reached, serum concentrations are sustained for extended periods, with observations up to 96 weeks after the first injection in some studies nih.gov. Linear pharmacokinetics, where Cmax values increase proportionally with dose, have been observed in acromegalic patients nih.govnih.gov. At steady state, mean Cmax values for 60, 90, and 120 mg doses were 3.8, 5.7, and 7.7 ng/mL, respectively, with corresponding mean trough (Cmin) values of 1.8, 2.5, and 3.8 ng/mL nih.govnih.gov.

Table 2: Steady-State Serum Concentrations of this compound After Repeated Subcutaneous Administration Every 4 Weeks

Dose (mg)Mean Steady-State Cmax (ng/mL)Mean Steady-State Cmin (ng/mL)Reference
603.8 ± 0.51.8 ± 0.3 nih.govnih.gov
905.7 ± 1.72.5 ± 0.8 nih.govnih.gov
1207.7 ± 2.53.8 ± 1.2 nih.govnih.gov

Distribution and Systemic Exposure Studies

Studies on this compound's distribution indicate a limited extravascular distribution following intravenous administration nih.gov. The estimated steady-state volume of distribution (Vss) for this compound ranges from approximately 15.1 L to 18.3 L mims.comnih.gov. This compound demonstrates considerable protein binding in human serum, with reported values ranging from 78% to 83%.

Table 3: Key Distribution Parameters of this compound

ParameterValue (Range)Reference
Volume of Distribution (Vss)15.1 - 18.3 L mims.comnih.gov
Protein Binding (Human Serum)78% - 83%
Extravascular DistributionLimited nih.gov

Metabolism and Elimination Pathways Research

This compound undergoes extensive metabolism in the body.

Biliary Excretion and Gastrointestinal Metabolism

The primary route of elimination for unchanged this compound is minimal. Less than 5% of the administered dose is excreted in urine, and less than 0.5% is recovered unchanged in feces mims.comnih.govcpu-bioinfor.orgnih.gov. This low recovery of unchanged drug in urine and feces strongly suggests that this compound is extensively metabolized, primarily in the gastrointestinal tract following biliary excretion.

Population Pharmacokinetic-Pharmacodynamic Modeling

Population pharmacokinetic-pharmacodynamic (PK/PD) modeling provides a comprehensive understanding of the relationship between this compound exposure and its biological effects. Studies have utilized this approach to characterize how serum concentrations of this compound correlate with the modulation of key biomarkers, particularly in conditions like acromegaly. For instance, a population pharmacodynamic model has been developed to describe the relationship between this compound serum concentrations (C(P)) and its effects on growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in patients with acromegaly nih.gov.

The relationship between this compound and GH serum concentration can be described using an inhibitory Emax model, which accounts for the incomplete inhibition of GH endocrine-abstracts.orghres.ca. This model indicates a maximum possible reduction in GH levels endocrine-abstracts.org.

Relationship between Serum Concentrations and Biomarker Modulation (GH, IGF-1)

This compound's efficacy in conditions like acromegaly is directly linked to its ability to suppress GH and IGF-1 levels. Research indicates that specific serum concentrations of this compound are associated with varying degrees of hormonal control. For example, a this compound concentration (C(P)) of 3.4 ng/mL was found to achieve hormonal control (GH and IGF-1) in 21% of previously untreated patients and 36% of previously treated patients nih.gov. When focusing solely on GH, this same concentration corresponded to 33% and 56% control rates in untreated and previously treated patients, respectively nih.gov.

The maximum effect (Emax) observed for GH reduction with this compound was reported to be approximately 82% endocrine-abstracts.orghres.ca. The concentration of this compound associated with a 50% reduction in mean GH values (EC50) ranged from 0.206 ng/mL to 0.612 ng/mL in responder patients endocrine-abstracts.orghres.ca.

Clinical studies have shown significant reductions in GH and IGF-1 levels following this compound therapy. For instance, in one study, four weeks after the first injection, serum GH levels decreased by over 50% from baseline in 63% of patients, and by week 52, this increased to 82% nih.gov. Normalization of IGF-1 levels was achieved in 59% of patients by week 52, with 43% achieving both GH levels ≤ 2.5 ng/ml and normalized IGF-1 levels nih.gov.

Table 1: this compound Impact on GH and IGF-1 Control in Acromegaly Patients

ParameterWeek 4 (% of Patients)Week 16 (% of Patients)Week 52 (% of Patients)
>50% Reduction in GH Levels63% nih.gov72% nih.gov82% nih.gov
GH Levels ≤ 2.5 ng/mL49% nih.gov49% nih.gov54% nih.gov
Normalized IGF-1 Levels54% nih.gov54% nih.gov59% nih.gov
Both GH ≤ 2.5 ng/mL & Normalized IGF-138% nih.gov38% nih.gov43% nih.gov

Note: Data derived from a randomized, placebo-controlled, multicenter study with a 52-week open extension in acromegaly patients receiving this compound Autogel® therapy nih.gov.

Pharmacodynamic Effects on Immune Function

While this compound is primarily known for its endocrine and anti-proliferative effects, emerging research highlights its significant pharmacodynamic effects on immune function, particularly in vivo and within the context of the tumor microenvironment mdpi.comnih.govendocrine-abstracts.org. Somatostatin (B550006) analogs, including this compound, have demonstrated immunomodulatory properties, which may contribute to their therapeutic efficacy dovepress.comnih.govnih.gov. In vitro studies using healthy donor T cells have shown that this compound can affect somatostatin receptor expression, but direct effects on functional immune response parameters such as cytokine production or T cell apoptosis were not observed mdpi.comendocrine-abstracts.orgascopubs.orgascopubs.org. However, in vivo studies in patients with neuroendocrine tumors (NETs) reveal distinct immunomodulatory effects mdpi.comnih.govendocrine-abstracts.orgascopubs.orgascopubs.org.

Impact on Immune Cell Signaling Pathways (e.g., Wnt, TCR, NF-kB)

In patients with gastroenteropancreatic NETs, this compound therapy has been shown to induce differential effects on immune cell signaling pathways, correlating with clinical response mdpi.comnih.govendocrine-abstracts.orgascopubs.orgascopubs.org. Specifically, in responders to this compound treatment, there were reduced effects on Wnt, T cell receptor (TCR), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling in CD8+ T cells compared to non-responders mdpi.comnih.govendocrine-abstracts.orgascopubs.orgascopubs.orgresearchgate.net. This suggests a modulation of these critical pathways involved in T cell activation and immune responses.

Effects on Cytokine and Chemokine Signaling

This compound also influences cytokine and chemokine signaling, with observed differences between treatment responders and non-responders in NET patients. Responders to this compound therapy showed reduced effects on cytokine and chemokine signaling compared to non-responders mdpi.comnih.govendocrine-abstracts.orgascopubs.orgascopubs.org. Furthermore, this compound treatment has been reported to promote a Th1 cytotoxic immune-phenotype in patients with NETs originating from intestinal sites nih.govnih.gov. Studies have evaluated the effects of this compound on specific cytokine patterns, including IL-2, IL-4, IL-6, IL-10, IFN-γ, and TNFα nih.govnih.gov. Additionally, this compound has demonstrated anti-inflammatory activities, such as mitigating lipopolysaccharide (LPS)-induced inflammation in endothelial cells and mouse lungs researchgate.net.

Ubiquitination and Proteasome Degradation Genes

Table 2: In Vivo Immunomodulatory Effects of this compound in NET Patients (Responders vs. Non-Responders)

Immune ParameterEffect in Responders vs. Non-Responders (In Vivo)Reference
Wnt Signaling in CD8+ T cellsReduced effects mdpi.comnih.govendocrine-abstracts.org
T Cell Receptor (TCR) Signaling in CD8+ T cellsReduced effects mdpi.comnih.govendocrine-abstracts.org
NF-kB Signaling in CD8+ T cellsReduced effects mdpi.comnih.govendocrine-abstracts.org
Cytokine and Chemokine SignalingReduced effects mdpi.comnih.govendocrine-abstracts.org
Ubiquitination and Proteasome Degradation GenesGreater effects (upregulation) mdpi.comnih.govendocrine-abstracts.org
Th1 Cytotoxic Immune-Phenotype (Intestinal NETs)Promoted nih.govnih.gov

Note: Data primarily from studies on gastroenteropancreatic neuroendocrine tumor (NET) patients mdpi.comnih.govendocrine-abstracts.orgnih.govnih.govascopubs.orgascopubs.orgresearchgate.net.

Preclinical and Translational Research Investigations

In Vivo Animal Model Research

Hormone Regulation in Animal Models

Preclinical studies in animal models have demonstrated Lanreotide's significant impact on various hormonal pathways. In rats, sheep, and monkeys, This compound (B11836) has been shown to inhibit both basal and stimulated growth hormone (GH) release. nih.gov This inhibitory effect on GH secretion is considered a primary mechanism for its therapeutic applications. rcsb.orgneuromics.com

Furthermore, animal studies have indicated that this compound influences insulin-like growth factor-I (IGF-I) levels. In rabbits, this compound was observed to prevent the transient accumulation of vascular IGF-I after endothelial denudation, suggesting a local biological effect by inhibiting IGF-I accumulation in coronary vascular smooth muscle cells. rndsystems.com In rats, this compound administration acutely decreased circulating total and free IGF-I, with a relatively greater reduction in free IGF-I, and increased insulin-like growth factor-binding protein-1 (IGFBP-1). rndsystems.com

Beyond the GH/IGF-I axis, this compound's pharmacological studies in animals have shown its ability to inhibit the secretion of insulin (B600854) and glucagon (B607659), similar to natural somatostatin (B550006). neuromics.com While it was less active than somatostatin or octreotide (B344500) in inhibiting glucose-stimulated insulin secretion in rats, it was equipotent in inhibiting insulin-induced glucagon release. nih.gov this compound also demonstrated an inhibitory effect on prolactin secretion in rats, potentially related to its impact on the development of prolactin-secreting cells. nih.gov

In mouse xenograft models of GH3 tumors (a pituitary tumor cell line), this compound moderately inhibited tumor growth, demonstrating its anti-proliferative effects.

The following table summarizes key findings on hormone regulation in animal models:

Hormone/FactorAnimal ModelObserved Effect of this compoundRelevant SSTR AffinitySource
Growth Hormone (GH)Rats, Sheep, MonkeysInhibition of basal and stimulated releaseSSTR2, SSTR5 rcsb.orgnih.gov rcsb.orgnih.govneuromics.com
Insulin-like Growth Factor-I (IGF-I)Rabbits, RatsPrevention of vascular accumulation (local); Acute decrease in circulating total and free IGF-ISSTR2, SSTR5 rcsb.orgnih.gov rndsystems.com
Insulin-like Growth Factor-Binding Protein-1 (IGFBP-1)RatsIncrease in circulating levelsSSTR2, SSTR5 rcsb.orgnih.gov rndsystems.com
InsulinAnimalsInhibition of secretion (less active than somatostatin/octreotide in glucose-stimulated secretion)SSTR2, SSTR5 neuromics.com nih.govneuromics.com
GlucagonAnimalsInhibition of secretion (equipotent to somatostatin/octreotide in insulin-induced release)SSTR2, SSTR5 neuromics.com nih.govneuromics.com
ProlactinRatsInhibitory effect on secretionNot specified in context of prolactin, but generally SSTR2, SSTR5 nih.gov nih.gov

Biomarker Discovery and Validation Research

This compound's efficacy in managing neuroendocrine tumors (NETs) has spurred significant research into identifying and validating biomarkers that can monitor treatment response and disease progression. This includes investigating circulating biochemical markers and assessing somatostatin receptor expression through imaging.

Circulating Biomarkers (e.g., Chromogranin A, Neuron-Specific Enolase) in Response Monitoring

Circulating biomarkers play a crucial role in the diagnosis and monitoring of NETs. Chromogranin A (CgA) is a widely recognized prognostic and diagnostic biomarker, often elevated in patients with metastatic NETs. This compound treatment has been shown to normalize CgA levels in a considerable proportion of patients with gastroenteropancreatic neuroendocrine tumors (GEP-NETs), with reductions in CgA release correlating with clinical benefits. However, it is important to note that CgA levels can also be influenced by somatostatin analog (SSA) therapy itself.

Another traditional marker, Neuron-Specific Enolase (NSE), is also discussed in the context of neuroendocrine neoplasms. NSE is mainly expressed in neurons and neuroendocrine cells and its elevated levels in blood and tissues are associated with various neuroendocrine-derived tumors. While CgA and NSE are traditional markers, their clinical utility can be limited by issues affecting their specificity and sensitivity.

A post-hoc analysis of the CLARINET study, which investigated this compound in non-functional metastatic enteropancreatic NETs, demonstrated that monitoring both urinary 5-hydroxyindoleacetic acid (5-HIAA) and plasma CgA can be useful in managing patients with non-functional NETs. In this study, patients treated with this compound showed significantly greater reductions in 5-HIAA and CgA compared to placebo-treated patients among those who did not progress. Progression-free survival (PFS) was significantly prolonged in both 5-HIAA and CgA responders, regardless of the treatment arm.

Somatostatin Receptor Expression via Imaging Techniques

Somatostatin receptor (SSTR) expression is a key feature of well-differentiated NETs, particularly subtypes 2 and 5, and is crucial for both diagnostic and therapeutic implications. wikipedia.org Imaging techniques utilizing radiolabeled somatostatin analogs are essential for assessing SSTR status. Positron Emission Tomography/Computed Tomography (PET/CT) with Gallium-68 (⁶⁸Ga)-DOTA-conjugated somatostatin receptor targeting peptides, such as ⁶⁸Ga-DOTATATE or ⁶⁸Ga-DOTATOC, has largely replaced older scintigraphy methods due to improved sensitivity and resolution. ⁶⁸Ga-DOTATATE binds with high affinity to SSTR2, which is the most commonly expressed subtype in NETs. wikipedia.org

Research has explored the influence of this compound therapy on SSTR expression and uptake in imaging. A prospective study investigated the effect of this compound use on the uptake of ⁶⁸Ga-DOTATATE in patients with NETs. Contrary to previous assumptions that long-acting somatostatin analogs might decrease tumor detectability, the study found that ⁶⁸Ga-DOTATATE uptake in tumor lesions actually increased significantly after this compound injection. Conversely, uptake in normal tissues like the liver, spleen, and thyroid gland decreased, leading to a higher tumor-to-liver ratio. This suggests that this compound injection prior to ⁶⁸Ga-DOTATATE PET/CT does not hinder tumor uptake and may even enhance the tumor-to-background contrast.

A study is currently recruiting to visualize and quantify SSTR expression and occupancy directly before and after this compound injection in NET patients using [⁶⁸Ga]-DOTATATE PET, aiming to correlate tumor uptake with size and this compound binding, and assess differences in uptake in normal tissue.

Exploration of Novel Biochemical Markers

Beyond traditional circulating biomarkers, research continues to explore novel biochemical markers for NETs, particularly in the context of this compound treatment. The RAISE project, for instance, examined "response heterogeneity," defined as the coexistence of responding and non-responding lesions, as a potential predictive marker for progression-free survival (PFS) in patients with NETs treated with this compound. This concept, estimated using imaging scans, was linked with worse outcomes for patients, suggesting its potential utility in understanding treatment response.

Another area of exploration involves the immune system and cytokine modulation. This compound has multiple modulatory effects on the immune system, and studies have evaluated its effects on the expression of Th1 and Th2 cytokine patterns in the serum of NET patients and in NET cell lines. medchemexpress.com Findings suggest that this compound treatment can promote a Th1 cytotoxic immune-phenotype in patients with intestinal NETs. Immunological profiling of patients with advanced NETs could potentially identify predictive biomarkers for somatostatin analog responses. medchemexpress.com Research also investigates gene expression changes associated with response to somatostatin analogs in gastrointestinal NETs. These novel approaches aim to identify new biomarkers for early diagnosis, treatment response evaluation, and potential new therapeutic targets.

Clinical Efficacy and Outcomes Research

Neuroendocrine Tumors (NETs)

Lanreotide (B11836) plays a crucial role in the treatment paradigm for NETs, primarily through its ability to inhibit tumor growth and manage associated symptoms.

Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs)

The antiproliferative efficacy of this compound in GEP-NETs was notably established by the CLARINET (Controlled Study of this compound Antiproliferative Response In NeuroEndocrine Tumors) study, a pivotal Phase 3, randomized, double-blind, placebo-controlled trial. In the core CLARINET study, this compound significantly prolonged progression-free survival (PFS) in patients with metastatic GEP-NETs. The median PFS in the this compound group was not reached, compared to 18.0 months in the placebo group researchgate.netresearchgate.nettargetedonc.com. This translated to a hazard ratio (HR) of 0.47 (95% CI, 0.30-0.73; p < 0.001), indicating a substantial reduction in the risk of progression or death with this compound treatment targetedonc.com.

Further insights into long-term efficacy were provided by the CLARINET open-label extension (OLE) study, which reported a median PFS of 38.5 months for patients who continued on this compound researchgate.netnih.govnih.govnanets.net. Real-world observational studies have also corroborated these findings, with a 24-month PFS rate of 73.7% (95% CI 63.1–81.7) observed in a community oncology setting nih.gov.

While the primary focus is on this compound monotherapy, it is worth noting that combination therapies involving this compound have also shown promising PFS outcomes. For instance, the STARTER-NET trial demonstrated that the combination of everolimus (B549166) and this compound extended median PFS to 29.7 months, compared to 11.5 months with everolimus monotherapy in patients with GEP-NETs exhibiting poor prognostic factors asco.orgoncnursingnews.comonclive.comfirstwordpharma.comgioncologynow.com.

Table 1: Key Progression-Free Survival (PFS) Outcomes with this compound in GEP-NETs
Study / Treatment ArmMedian PFS (months)95% Confidence Interval (CI)Hazard Ratio (HR) vs. Placebo (95% CI)p-value
CLARINET (this compound)Not ReachedNE, NE0.47 (0.30-0.73)<0.001
CLARINET (Placebo)18.0NE, NE--
CLARINET OLE (this compound)38.530.9-59.4--
STARTER-NET (Everolimus + this compound)29.720.5-NE0.38 (0.15-0.96) vs. Everolimus alone0.00017
STARTER-NET (Everolimus Monotherapy)11.59.0-19.8--
Real-World Study (this compound)Not ReachedNE, NE (24-month PFS: 73.7%)--

NE: Not Evaluable

Beyond prolonging PFS, this compound has demonstrated a notable ability to achieve disease control in GEP-NET patients. In the CLARINET study, the disease control rate (defined as partial response or stable disease) was 66% in the this compound group, compared to 43% in the placebo group nih.gov. This high rate of disease stabilization was observed despite a relatively low objective response rate (e.g., 2%), highlighting this compound's primary mechanism of action as an antiproliferative agent researchgate.net.

In the STARTER-NET trial, the combination of everolimus and this compound resulted in a disease control rate of 91.5%, compared to 87.0% with everolimus monotherapy asco.orgonclive.comfirstwordpharma.comgioncologynow.com.

Table 2: Disease Control Rates (DCR) with this compound in GEP-NETs
Study / Treatment ArmDisease Control Rate (%)
CLARINET (this compound)66
CLARINET (Placebo)43
STARTER-NET (Everolimus + this compound)91.5
STARTER-NET (Everolimus Monotherapy)87.0

This compound's antiproliferative efficacy has been observed across various patient subgroups, with certain factors influencing outcomes. The CLARINET study specifically included patients with well- or moderately differentiated non-functioning GEP-NETs with a Ki-67 proliferation index of less than 10% researchgate.netnanets.netnih.govascopubs.org. This compound is considered a first-line therapy for pancreatic NETs with a Ki-67 proliferation index of up to 10% termedia.pl.

Studies have indicated that a lower Ki-67 proliferation index (e.g., up to 5%) is significantly associated with disease stability under this compound therapy ucl.ac.uknih.gov. Furthermore, pretreatment stability and low-to-moderate hepatic tumor involvement (≤ 25%) have also been identified as factors associated with tumor control during this compound treatment nih.gov. The benefit in PFS with this compound has been observed irrespective of tumor burden researchgate.netresearchgate.net. A subgroup analysis of the CLARINET trial specifically in pancreatic NETs demonstrated improved progression-free survival and increased disease control with this compound compared to an observation strategy targetedonc.com.

Carcinoid Syndrome Management

This compound is also effective in managing the debilitating symptoms associated with carcinoid syndrome, which often arise from functional neuroendocrine tumors. Clinical studies, such as the ELECT (Evaluation of this compound Depot/Autogel Efficacy and Safety as a Carcinoid Syndrome Treatment) study, have demonstrated its efficacy in controlling symptoms like diarrhea and flushing.

This compound has been shown to induce symptomatic improvement in 65–72% of patients and a biochemical response (e.g., reduction in 5-HIAA levels) in 45–46% of patients with carcinoid syndrome bioscientifica.com. The ELECT study, a Phase 3, randomized, double-blind, placebo-controlled trial, confirmed that this compound significantly reduced the need for short-acting octreotide (B344500) rescue medication for symptomatic control of carcinoid syndrome nanets.netascopubs.orgdovepress.com. Specifically, patients treated with this compound were approximately twice as likely to achieve complete treatment success (defined as 0 days of rescue short-acting octreotide between weeks 12-15) compared to placebo (52% vs 26%; RR = 1.996 [95% CI: 1.009, 3.950], P=0.0471) nanets.net. This benefit was consistent across both treatment-naïve and octreotide-experienced patients dovepress.com.

Acromegaly

This compound is also a significant therapeutic option for patients with acromegaly, a condition characterized by excessive growth hormone (GH) and insulin-like growth factor-1 (IGF-1) levels thieme-connect.comthieme-connect.comnih.gov.

This compound has demonstrated effectiveness in normalizing GH and IGF-1 levels in acromegaly patients. In a 48-week, open-label, multicenter phase III trial, this compound Autogel resulted in normalized age-adjusted IGF-1 levels in 43% of patients (95% CI 31–55) nih.govnih.gov. Mean GH levels decreased from 6.2 µg/l to 1.5 µg/l by the study's end, with 85% of patients achieving GH levels ≤ 2.5 µg/l (95% CI 76.7–94.3) and 45% achieving levels < 1 µg/l (95% CI 32.8–57.6) nih.govnih.gov. A combined criterion of GH levels ≤ 2.5 µg/l and normalized IGF-1 levels was met by 38% of patients nih.govnih.gov.

Another study showed that after a median follow-up of 24 months, IGF-I normalized in 65% of patients, and GH fell to less than 2.5 µ g/liter in 63% of patients researchgate.net. A progressive increase in IGF-I normalization was observed, from 49% at 1 year to 77% at 3 years researchgate.net. In a German database analysis, acromegaly was biochemically controlled in 73% of patients at the last evaluation on this compound endocrine-abstracts.org.

Table 3: this compound Efficacy in GH and IGF-1 Normalization in Acromegaly

Study/ParameterIGF-1 Normalization RateGH ≤ 2.5 µg/L RateCombined Control (GH ≤ 2.5 µg/L & Normal IGF-1)
48-week study43% nih.govnih.gov85% nih.govnih.gov38% nih.govnih.gov
24-month follow-up65% researchgate.net63% researchgate.netNot specified
German RWENot specifiedNot specified73% endocrine-abstracts.org
52-week extension study59% nih.gov54% nih.gov43% nih.gov

This compound has demonstrated the ability to reduce pituitary tumor volume in patients with acromegaly. A systematic review of the literature indicated that 32.8% of patients experienced varying degrees of tumor shrinkage (from 10% to 77%) during this compound SR or Autogel treatment nih.gov.

The PRIMARYS study, a 48-week, multicenter, open-label, single-arm study, specifically investigated the effects of primary this compound Autogel treatment (120 mg every 28 days) on tumor size in treatment-naïve acromegalic patients with GH-secreting macroadenomas nih.govnih.govoup.com. The study's primary endpoint was the proportion of patients achieving clinically significant (≥20%) tumor volume reduction (TVR) nih.govnih.gov.

Results from the PRIMARYS study showed that clinically significant TVR (≥20%) at 48 weeks was achieved by 62.9% (95% CI, 52.0-72.9) of patients in the primary analysis nih.gov. Early and sustained reductions were observed, with 54.1% of patients achieving clinically significant TVR by 12 weeks nih.govnih.govoup.com. Mean tumor volume reductions from baseline were 20% by week 12, 25% by week 24, and 27% by the study's end oup.com.

Table 4: PRIMARYS Study: Tumor Volume Reduction (TVR) with this compound Autogel

Time PointProportion of Patients with ≥20% TVR (95% CI)Mean Tumor Volume Reduction from Baseline
Week 1254.1% nih.govnih.govoup.com20% oup.com
Week 2456.3% oup.com25% oup.com
Week 4862.9% (52.0-72.9%) nih.gov27% oup.com

In another long-term study of 14 acromegalic patients, a significant decrease in pituitary tumor volume was observed in 3 (13%) patients oup.com.

Long-Term Efficacy and Tachyphylaxis Research

In the context of acromegaly, a chronic disorder characterized by excessive growth hormone (GH) and insulin-like growth factor-I (IGF-I) secretion, this compound treatment has shown durable effectiveness. Multiple studies indicate that long-term administration of this compound is successful in controlling GH and IGF-I hypersecretion flybase.orgnih.govnih.govuni.lu. Notably, research has reported a progressive increase in the rate of IGF-I normalization over a three-year period, with a significant proportion of patients achieving normalized IGF-I levels and suppressed GH levels nih.govuni.lu.

Regarding tachyphylaxis, a phenomenon where a rapid decrease in response to a drug occurs after its initial administration, studies on long-term this compound treatment in acromegaly generally report its absence flybase.orgnih.govuni.lu. This suggests that the therapeutic effects of this compound are largely maintained over prolonged periods. However, one specific report described a case of partial tachyphylaxis to somatostatin (B550006) analogues in a patient with acromegaly, attributing this to potential somatostatin receptor desensitization and the presence of circulating antibodies against somatostatin analogues cpu-bioinfor.org. This highlights the complexity of long-term treatment responses and the need for continued observation.

Exploratory Therapeutic Applications

Beyond its established indications, this compound is being actively investigated for its potential therapeutic utility in several other challenging medical conditions.

Congenital Hyperinsulinism

Congenital hyperinsulinism (CHI) is a rare genetic disorder characterized by dysregulated insulin (B600854) secretion leading to persistent hypoglycemia. This compound has emerged as a promising alternative insulinostatic therapy, particularly for cases that are resistant to conventional treatments like diazoxide (B193173) uni.luwikipedia.orgwikidata.org. A key advantage of this compound in this context is its prolonged action, which allows for stable drug concentrations and potentially reduces the frequency of injections compared to other somatostatin analogs like octreotide wikipedia.org.

Limited but encouraging research findings support its use:

A study involving two children demonstrated that this compound offered a safe and effective alternative to continuous octreotide pump therapy, with improved patient and parent satisfaction due to the reduced injection frequency mims.com.

An open single-center observational study with 12 pediatric patients who were unresponsive to diazoxide and initially treated with octreotide, reported that this compound therapy achieved persistent euglycemia in 67% of subjects. Complete effectiveness was observed in 67% of patients, while partial effectiveness was seen in 25% wikipedia.org.

In another study, switching to this compound in six patients with CHI over a mean duration of 40.8 months resulted in elevated mean blood glucose levels and a reduced risk of hypoglycemic episodes in half of the patients wikidata.org.

A retrospective cohort study of 54 individuals with hyperinsulinism indicated that this compound therapy led to a significantly longer fasting duration with plasma glucose levels above 70 mg/dL compared to pre-Lanreotide treatment. Furthermore, 42% of these patients were able to discontinue other concomitant therapies and be managed solely on this compound wikidata.org.

Table 1: Efficacy of this compound in Congenital Hyperinsulinism Studies

Study Type / Patient CohortNumber of PatientsOutcome MeasureKey FindingCitation
Case Reports (Children)2Replacement of Octreotide pumpSafe & effective alternative; improved satisfaction mims.com
Observational (Pediatric, Diazoxide-unresponsive)12Persistent EuglycemiaAchieved in 67% (8/12); complete effectiveness in 67%, partial in 25% wikipedia.org
Observational (CHI patients)6Mean Blood Glucose Levels, Hypoglycemic EpisodesRaised mean blood glucose, reduced hypoglycemic risk in 3/6 patients wikidata.org
Retrospective Cohort (Hyperinsulinism)54Fasting Duration (>70 mg/dL), Concomitant Therapy DiscontinuationSignificantly longer fasting duration; 42% managed on this compound alone wikidata.org

Diabetic Macular Edema

Diabetic macular edema (DME), a leading cause of vision loss in diabetic patients, often presents as a persistent condition refractory to conventional treatments such as laser therapy, steroids, or anti-vascular endothelial growth factor (anti-VEGF) agents wikipedia.orgfishersci.caguidetopharmacology.orgwikipedia.orgmims.com. This compound is being explored as a potential therapeutic option for these challenging cases.

The proposed mechanisms of action for this compound in DME include a direct anti-VEGF effect, inhibition of growth hormone, promotion of endothelial cell apoptosis, and anti-inflammatory properties wikipedia.orgguidetopharmacology.org.

Key research findings in this area include:

Studies involving retinal pigment epithelial cell cultures and clinical investigations in patients with refractory DME have demonstrated that this compound exhibits antiapoptotic effects and leads to significant improvements in visual acuity wikipedia.orgguidetopharmacology.org.

Monthly subcutaneous injections of this compound Autogel have been identified as an effective treatment alternative for patients with persistent diabetic cystoid macular edema and poorly controlled diabetes. These studies reported progressive improvements in both macular edema and Best Corrected Visual Acuity over a 12-month treatment period fishersci.caguidetopharmacology.orgwikipedia.orgmims.com.

Table 2: Efficacy of this compound in Diabetic Macular Edema Research

Research FocusPatient Cohort / ModelOutcome MeasuresKey FindingsCitation
Mechanism of Action & Clinical EfficacyRetinal pigment epithelial cell cultures & Refractory DME patientsAnti-apoptotic effects, Visual AcuityThis compound showed antiapoptotic effects and significantly improved visual acuity wikipedia.orgguidetopharmacology.org
Persistent Cystoid Macular EdemaPatients with persistent DME & poor glycemic controlMacular Edema, Best Corrected Visual AcuityMonthly subcutaneous injections of this compound Autogel were effective, showing progressive improvement over 12 months fishersci.caguidetopharmacology.orgwikipedia.orgmims.com

Gastrointestinal Angiodysplasia

Recurrent bleeding from gastrointestinal angiodysplasia (GIAD) represents a significant clinical challenge. Somatostatin analogs, including this compound, have been investigated as a pharmacological approach to manage this condition, although it currently remains an unlicensed indication in many regions mims.compharmakb.comwikipedia.org.

The hypothesized mechanisms by which somatostatin analogs may reduce GIAD bleeding include a decrease in splanchnic blood flow, an increase in platelet aggregation, and the suppression of angiogenic factors through the downregulation of VEGF pharmakb.com.

Research findings regarding this compound's efficacy in GIAD bleeding include:

A retrospective study of 27 patients with GIAD bleeding or obscure gastrointestinal bleeding treated with this compound for at least six consecutive months demonstrated notable benefits. During a follow-up period of up to three years, 18.5% of patients achieved a complete response (defined as no new blood transfusion or endovenous iron doses required). Approximately 60% of patients experienced a 50% reduction in health resource consumption. Furthermore, hemoglobin values improved, and the need for admissions, blood/iron infusions, and endoscopies significantly decreased, particularly within the first two years of treatment mims.comwikipedia.org.

A systematic review highlighted that this compound appeared to significantly improve hemoglobin levels when used in conjunction with various other treatments. It also suggested that this compound might be beneficial in reducing bleeding episodes in patients undergoing argon plasma coagulation with double-balloon enteroscopy.

While some meta-analyses suggest that somatostatin analog treatment, including this compound, may be more effective than endoscopic therapy in preventing the recurrence of bleeding in both the short and long term, it is important to note that one pooled analysis indicated octreotide was associated with a better treatment response compared to this compound therapy pharmakb.com. The existing data for this compound specifically in GIAD bleeding is considered less robust, with a recognized scarcity of strong randomized controlled clinical trials mims.compharmakb.com.

Table 3: Efficacy of this compound in Gastrointestinal Angiodysplasia Research

Study Type / Patient CohortNumber of PatientsOutcome MeasuresKey FindingsCitation
Retrospective Study (Recurrent GIAD/OGIB)27Complete Response, Resource Consumption, Hemoglobin, Admissions, Infusions, Endoscopies18.5% complete response; ~60% had 50% reduction in resource consumption; improved Hb, decreased admissions/infusions/endoscopies mims.comwikipedia.org
Systematic ReviewVaried (multiple studies)Hemoglobin Levels, Bleeding EpisodesThis compound appeared to significantly improve Hb levels; may reduce bleeding with APC/DBE
Meta-analysisVaried (multiple studies)Recurrence of BleedingThis compound (and octreotide) treatment more effective than endoscopy for preventing recurrence (short & long term)

Safety Profile and Adverse Event Research

Characterization of Treatment-Related Adverse Events

Gastrointestinal (GI) adverse events are among the most common side effects associated with lanreotide (B11836) treatment. fda.govnih.govfda.gov These typically include diarrhea, abdominal pain, nausea, constipation, flatulence, loose stools, and vomiting. fda.govnih.govfda.gov In pooled safety studies involving 416 acromegaly patients, GI disorders were the most commonly reported adverse reactions, affecting over 5% of patients. fda.govfda.gov The majority of these events are mild to moderate in severity. fda.govfda.gov

Incidence of specific GI events in clinical trials:

Abdominal pain: Reported in 24% of patients in some trials, and 9.5% as a frequent treatment-related event in NET patients. cancercareontario.cavaluebasedcancer.com In a pivotal trial for GEP-NETs, abdominal pain was reported in 34% of this compound-treated patients compared to 24% in the placebo group. firstwordpharma.com

Diarrhea: Observed in 35% of patients in a 96-week phase 3 study (CLARINET) and 17% in a 6-month study for carcinoid syndrome. karger.comasco.orgascopubs.org

Nausea/Vomiting: Nausea was reported in 13.9% and vomiting in 18.8% of patients in the CLARINET study. asco.org

Severity: Gastrointestinal complaints, including diarrhea and abdominal pain, tend to occur with greater severity and frequency at the initiation of medication and often become less bothersome as treatment progresses. nih.gov Discontinuation of treatment due to GI reactions occurred in approximately 1% of acromegalic patients in pooled clinical studies. fda.govfda.gov

This compound, like other somatostatin (B550006) analogues, can reduce gallbladder motility, leading to the formation of gallstones (cholelithiasis) and gallbladder sludge. cancercareontario.cafda.govnih.govipsen.comfda.gov

Incidence of cholelithiasis:

In clinical studies involving 416 acromegalic patients treated with this compound, cholelithiasis and gallbladder sludge were reported in 20% of patients. fda.govfda.gov

Among 167 acromegalic patients who underwent routine gallbladder ultrasound, 17% had gallstones at baseline, and new cholelithiasis was reported in 12% of patients. fda.govfda.gov

In a 120-week clinical trial (DIPAK) involving patients with polycystic kidneys, new gallstones formed in 15% of this compound users compared to 1% in the placebo group, with an odds ratio of 25.9 for gallstone formation with this compound use. rare-liver.eunih.gov

These this compound-associated gallstones were often multiple (over 20 stones in 69% of patients) and small (≤3 mm in 63% of patients). nih.gov

Biliary complications:

While gallstones are often asymptomatic, possible complications include inflammation and infection of the gallbladder (cholecystitis) and pancreatitis. cancercareontario.cafda.gov

In the DIPAK trial, 9 out of 19 patients who developed incident gallstones during this compound treatment experienced gallstone-associated complications, with 8 of these occurring after discontinuation of treatment (median time 2.5 years post-discontinuation). rare-liver.eunih.gov This highlights a risk of complications even after cessation of therapy. nih.gov

This compound, by mimicking somatostatin, inhibits the secretion of insulin (B600854) and glucagon (B607659), which can lead to alterations in blood glucose levels, including both hypoglycemia and hyperglycemia. cancercareontario.canih.govfda.govipsen.com

Incidence of dysglycemia:

In clinical studies with acromegalic patients, adverse reactions of dysglycemia (hypoglycemia, hyperglycemia, or diabetes) were reported by 14% of patients and were considered related to the study drug in 7% of patients. fda.govnih.govfda.govfda.gov

Blood glucose levels should be monitored when this compound treatment is initiated or when the dose is changed, and antidiabetic treatment should be adjusted accordingly, especially in diabetic patients. cancercareontario.cafda.govipsen.com

Thyroid dysfunction:

Slight decreases in thyroid function have been observed during this compound treatment in acromegalic patients, though clinical hypothyroidism is rare (less than 1%). fda.govipsen.comfda.gov Thyroid function tests are recommended where clinically indicated. fda.govipsen.comfda.gov

Cardiovascular adverse events, particularly sinus bradycardia (slow heart rate), have been reported with this compound. cancercareontario.cafda.govnih.govfda.govipsen.com

Incidence of cardiovascular events:

Sinus bradycardia was the most frequently observed heart rate and rhythm disorder in pooled clinical studies, occurring in 3% of patients. fda.govfda.govfda.gov

In a study involving patients with baseline heart rates of ≥ 60 beats per minute (bpm) treated with this compound, the incidence of heart rate less than 60 bpm was 23% compared to 16% in placebo-treated patients. fda.govipsen.comfda.govdroracle.ai

The incidence of documented episodes of heart rate less than 50 bpm, as well as bradycardia reported as an adverse event, was 1% in both this compound and placebo groups. fda.govipsen.comfda.govdroracle.ai

While this compound may lead to a decrease in heart rate, the relationship of these events to the drug could not always be clearly established due to the high prevalence of underlying cardiac disease in the study populations. nih.govfda.gov Patients with pre-existing cardiac disorders may experience sinus bradycardia, and heart rate monitoring is recommended. cancercareontario.cafda.govipsen.comdroracle.ai Appropriate medical management should be initiated for symptomatic bradycardia. fda.govipsen.comdroracle.ai

Local reactions at the injection site are commonly reported with this compound administration. nih.govfda.govipsen.com

Incidence of injection site reactions:

Injection site pain (4% to 7.9%) and injection site mass (2%) were among the most frequently reported local adverse drug reactions in pooled clinical studies. fda.govfda.govwikidoc.orgvaluebasedcancer.comfda.gov

Indurations at the injection site were observed in approximately 5% of patients in a specific analysis. fda.govfda.govwikidoc.orgfda.gov

These reactions are usually mild or moderate. fda.govfda.govwikidoc.org

Injection site adverse reactions were more commonly reported soon after the start of treatment and tended to decrease in incidence as treatment continued. fda.govnih.govfda.govwikidoc.orgfda.gov

In rare cases, these reactions led to withdrawal from clinical studies (in two subjects in pooled studies). fda.govfda.govwikidoc.orgfda.gov

Severity and Incidence Analysis of Adverse Events in Clinical Trials

Table 1: Incidence of Common Adverse Events in this compound Clinical Trials (Pooled Data)

System Organ ClassAdverse EventIncidence (%) (N=416 Acromegaly Patients) fda.govfda.govIncidence (%) (GEP-NETs Patients) asco.org
Gastrointestinal DisordersDiarrhea>5%34.7%
Abdominal Pain>5%23.8%
Nausea>5%13.9%
Vomiting>5%18.8%
Hepatobiliary DisordersCholelithiasis20% (overall), 12% (new) fda.govfda.gov8.5% (treatment-related) valuebasedcancer.com
Cardiac DisordersSinus Bradycardia3% fda.govfda.govfda.govNot specified (overall cardiac: 5.5%) fda.govfda.govdroracle.ai
Hypertension5.5% fda.govfda.govNot specified
Metabolism and NutritionDysglycemia (Hypo/Hyperglycemia)14% (overall), 7% (drug-related) fda.govnih.govfda.govfda.govNot specified
General Disorders & Admin SiteInjection Site Reactions>5% (pain: 4%, mass: 2%, induration: 5%) fda.govfda.govwikidoc.orgfda.gov7.9% (injection-site pain) valuebasedcancer.com

Table 2: Relative Risk of Common Adverse Events (≥10%) in CLARINET Study (this compound vs. Placebo) asco.org

Adverse EventThis compound n (%) (N=101)Placebo n (%) (N=103)Relative Risk (95% CI)
Diarrhea35 (34.7)36 (35.0)1.0 (0.7, 1.4)
Abdominal pain24 (23.8)17 (16.5)1.4 (0.8, 2.5)
Vomiting19 (18.8)9 (8.7)2.2 (1.0, 4.5)
Nausea14 (13.9)14 (13.6)1.0 (0.5, 2.0)
Constipation12 (11.9)13 (12.6)0.9 (0.5, 2.0)
Flatulence12 (11.9)9 (8.7)1.4 (0.6, 3.1)

Discontinuation rates due to adverse events are generally low. fda.govfda.gov The consistent safety profile observed across various clinical trials and long-term studies supports the favorable benefit-risk ratio for this compound in its approved indications. valuebasedcancer.com

Management Strategies for Adverse Events

This compound treatment is associated with a range of adverse events, most of which are mild to moderate in severity and often transient wikipedia.orgdrugbank.com. Gastrointestinal (GI) disturbances are the most frequently reported adverse events drugbank.comvaluebasedcancer.comsomatulinedepot.com. These typically include abdominal pain, diarrhea, nausea, and vomiting wikipedia.orgcancercareontario.cadrugbank.comvaluebasedcancer.comsomatulinedepot.com.

Management strategies for these common GI adverse events often involve supportive care, which may include dose adjustments or interruptions, the use of concomitant medications (e.g., anti-diarrheals), non-drug therapies, or dietary interventions fda.gov. For instance, GI-related effects are frequently transient and tend to improve with subsequent injections drugbank.com.

Other notable adverse events and their management considerations include:

Cholelithiasis and Gallbladder Sludge: this compound can inhibit gallbladder and GI motility, leading to the formation of gallstones or sludge, particularly with long-term use wikipedia.orgdrugbank.com. Up to 30% of patients may experience gallstone formation after one year of treatment drugbank.com. Monitoring for these conditions is important clinicaltrials.gov.

Glucose Homeostasis Abnormalities: this compound can affect the secretion of insulin and glucagon, potentially leading to changes in blood glucose levels, including both hypoglycemia and hyperglycemia cancercareontario.cadrugbank.comsomatulinedepot.comfda.govipsen.com. Close monitoring of blood glucose levels is recommended, especially at the initiation of treatment or when doses are altered, and antidiabetic treatment should be adjusted accordingly somatulinedepot.comipsen.com.

Cardiovascular Abnormalities: Sinus bradycardia may occur, particularly in patients with pre-existing cardiac conditions cancercareontario.cadrugbank.comsomatulinedepot.comipsen.com. Heart rate should be monitored in such patients cancercareontario.ca. Hypertension has also been reported cancercareontario.casomatulinedepot.comipsen.com.

Injection Site Reactions: Mild to moderate pain or reactions at the injection site are common wikipedia.orgsomatulinedepot.com. These are generally manageable and often resolve without specific intervention.

Headache and Dizziness: These neurological events are reported cancercareontario.cavaluebasedcancer.comsomatulinedepot.com. Patients experiencing dizziness should exercise caution when driving or operating machinery medicines.org.uk.

Routine risk minimization measures, such as providing specific information, warnings, and precautions in product literature, are crucial for managing these risks mpa.se. Continuous pharmacovigilance activities, including the ongoing collection and analysis of adverse reaction data, enable healthcare providers to take immediate action as necessary mpa.se. In cases of severe adverse events, discontinuation of the drug may be considered cancercareontario.ca.

The following table summarizes common adverse reactions observed in clinical trials for patients receiving this compound, particularly in the context of gastroenteropancreatic neuroendocrine tumors (GEP-NETs) somatulinedepot.com:

Table 1: Common Adverse Reactions in GEP-NET Patients Receiving this compound

Adverse ReactionIncidence (>10%) somatulinedepot.com
Abdominal Pain34%
Musculoskeletal Pain19%
Vomiting19%
Headache16%
Injection Site Reaction15%
Hyperglycemia14%
Hypertension14%
Cholelithiasis14%

Long-Term Safety Profile Assessments

Long-term safety assessments of this compound have consistently demonstrated a favorable safety profile, supporting its prolonged use in chronic conditions like acromegaly and NETs valuebasedcancer.comnih.govdovepress.com. Pooled data from randomized clinical trials and their open-label extension studies have confirmed the safety and quality-of-life effects of this compound when used for more than 12 months in patients with advanced NETs valuebasedcancer.com. This comprehensive analysis indicated a consistent safety profile, often accompanied by stability or even modest improvements in the patients' quality of life valuebasedcancer.com.

Gallstone Formation: As noted, the risk of gallstone formation persists with long-term use, necessitating ongoing monitoring wikipedia.orgdrugbank.com.

Metabolic Changes: Continued monitoring of blood glucose levels is important due to the potential for sustained changes in glucose metabolism cancercareontario.cadrugbank.comsomatulinedepot.comfda.govipsen.com.

Cardiac Monitoring: While bradycardia is generally manageable, long-term cardiac monitoring may be advisable, especially for susceptible individuals cancercareontario.cadrugbank.comsomatulinedepot.comipsen.com.

Real-world evidence and post-marketing surveillance, including detailed analyses of databases like the FDA Adverse Event Reporting System (FAERS), further corroborate the established safety profile of this compound tandfonline.comresearchgate.net. These real-world data provide valuable insights into the drug's safety in a broader patient population and over longer periods, reinforcing that this compound's benefit-risk ratio remains favorable for long-term therapeutic applications tandfonline.comvaluebasedcancer.comresearchgate.net.

Immunological Aspects of Lanreotide Therapy

Immunogenicity Research

The potential for patients to develop anti-drug antibodies (ADAs) against lanreotide (B11836) has been investigated across various clinical studies and patient populations.

Anti-Lanreotide Antibody Formation Incidence and Characteristics

The incidence of anti-lanreotide antibody formation can vary depending on the patient population and the assay methodology employed. In patients with enteropancreatic NETs, the incidence of anti-lanreotide antibodies was reported as 3.7% (3 of 82 patients) at 24 weeks, increasing to 10.4% (7 of 67 patients) at 48 weeks, 10.5% (6 of 57 patients) at 72 weeks, and 9.5% (8 of 84 patients) at 96 weeks in one study ipsen.comhres.cafda.govhematologyandoncology.netfda.gov. For carcinoid syndrome patients, less than 2% (2 of 108 patients) developed anti-lanreotide antibodies in Study 730 ipsen.com. In acromegalic patients, the percentage of individuals with putative antibodies at any point after treatment was consistently low, ranging from less than 1% to 4% in specific studies where antibody testing was performed fda.govfda.gov. A study involving patients with thyrotropin-secreting pituitary adenoma reported anti-lanreotide antibodies in three out of thirteen patients (23%), with antibody titers of 1:32 in one patient and 1:2 in two patients jst.go.jp.

The detection of antibody formation is highly dependent on the sensitivity and specificity of the assay used ipsen.comhres.ca. Factors such as assay methodology, sample handling, timing of sample collection, concomitant medications, and underlying disease can also influence the observed incidence of antibody positivity ipsen.comhres.ca. While some instances of temporary antibody detection have been noted nih.gov, assessment for neutralizing antibodies was not consistently conducted across all studies hres.cahematologyandoncology.netfda.gov.

Table 1: Incidence of Anti-Lanreotide Antibody Formation

Patient PopulationStudy/Time PointIncidence of Anti-Lanreotide AntibodiesCitation
Enteropancreatic NETs24 weeks3.7% (3 of 82 patients) ipsen.comhres.cafda.govhematologyandoncology.netfda.gov
Enteropancreatic NETs48 weeks10.4% (7 of 67 patients) ipsen.comhres.cafda.govhematologyandoncology.netfda.gov
Enteropancreatic NETs72 weeks10.5% (6 of 57 patients) ipsen.comhres.cafda.govhematologyandoncology.netfda.gov
Enteropancreatic NETs96 weeks9.5% (8 of 84 patients) ipsen.comhres.cafda.govhematologyandoncology.netfda.gov
Carcinoid SyndromeStudy 730< 2% (2 of 108 patients) ipsen.com
AcromegalyVarious studies< 1% to 4% fda.govfda.gov
Thyrotropin-secreting Pituitary AdenomaUp to Week 5223% (3 of 13 patients) jst.go.jp

Impact of Antibodies on Efficacy and Pharmacokinetics

In several clinical investigations, the presence of anti-lanreotide antibodies did not appear to impact the efficacy or safety of this compound treatment ipsen.comfda.govfda.govfda.gov. Furthermore, studies have indicated that these antibodies generally had no influence on the pharmacokinetics of this compound jst.go.jp.

However, a study evaluating a prolonged-release this compound formulation reported that in two patients where putative anti-lanreotide antibodies were detected, their insulin-like growth factor 1 (IGF-1) levels were not maintained below the age-adjusted upper limit of normal (ULN) until the end of the study tandfonline.com. This observation suggests a potential, albeit not universally consistent, impact of antibody formation on the biochemical efficacy of this compound in some individuals tandfonline.com.

This compound's Effects on the Immune System (Beyond Antitumor Effects)

Beyond its direct anti-proliferative actions on tumor cells, this compound, as a somatostatin (B550006) analog, exerts multiple modulatory effects on the immune system nih.gov. This compound binds with high affinity to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5, which are expressed on various immune cells mdpi.comendocrine-abstracts.org.

The immunomodulatory effects of somatostatin and its analogs, including this compound, extend beyond their direct anti-tumor mechanisms dovepress.comtouchendocrinology.com. These indirect effects encompass the inhibition of the release of growth factors and hormones that promote tumor growth, such as insulin-like growth factor (IGF-1) and vascular endothelial growth factor (VEGF) dovepress.comtouchendocrinology.com. Additionally, this compound can contribute to the reduction of tumor blood flow by suppressing endothelial cell proliferation and can arrest monocyte migration dovepress.comtouchendocrinology.com. Somatostatin has also been shown to regulate cytokine secretion in B- and T-cells, highlighting its broader immunomodulatory role dovepress.com.

In vivo studies conducted on patients with neuroendocrine tumors (NETs) have revealed significant pharmacodynamic effects of this compound on immune function that correlate with clinical responses mdpi.comendocrine-abstracts.orgnih.gov. Specifically, in patients who responded to this compound therapy compared to non-responders, there were reduced effects on Wnt, T cell receptor (TCR), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways in CD8+ T cells mdpi.comendocrine-abstracts.orgnih.gov. Responders also exhibited reduced effects on cytokine and chemokine signaling, alongside greater effects on ubiquitination and proteasome degradation genes mdpi.comendocrine-abstracts.orgnih.govresearchgate.net.

In contrast, in vitro studies investigating the effects of this compound on healthy donor T cells did not consistently show effects on functional immune response parameters, including cytokine production or T cell apoptosis mdpi.comendocrine-abstracts.org. This discrepancy suggests that the observed in vivo immune effects might be influenced by environmental factors within the patient's body, such as interactions with other immune system components, or differences between normal T cells and those found in NET patients mdpi.comendocrine-abstracts.org.

Furthermore, this compound treatment has been observed to promote a Th1 cytotoxic immune-phenotype in patients with NETs originating from intestinal sites nih.govresearchgate.net. Similar results were replicated in vitro using pancreatic NET cell lines, although not in bronchial-derived NET cell lines, indicating a potential site-specific immunomodulatory effect researchgate.net. The exploration of this compound in combination therapies, such as with interleukin-2 (B1167480) (IL-2) for medullary thyroid carcinoma (MTC) and with pembrolizumab (B1139204) for gastroenteropancreatic NETs, further underscores its potential role in modulating immune responses within a therapeutic context mdpi.comresearchgate.netresearchgate.net.

Comparative Effectiveness and Pharmacoeconomic Analyses

Efficacy Comparisons with Other Somatostatin (B550006) Analogs (e.g., Octreotide (B344500) LAR)

The comparative efficacy of Lanreotide (B11836) against other somatostatin analogs, notably Octreotide LAR, has been a subject of extensive research, encompassing both direct comparative studies and real-world data analyses.

Direct Comparative Studies and Meta-Analyses

Direct head-to-head clinical trials comparing the efficacy of this compound and Octreotide LAR are limited across various indications. For instance, no direct comparative studies exist for their use in metastatic gastroenteropancreatic neuroendocrine tumors (GI-NETs) ahdbonline.com. Similarly, for acromegaly, there are no head-to-head studies directly comparing octreotide LAR to this compound depot, although analyses suggest comparable efficacy between the two who.int.

Meta-analyses have provided insights into their relative effectiveness. A meta-analysis focusing on carcinoid syndrome (CS) symptom control confirmed the efficacy of long-acting somatostatin analogs (SSAs). However, direct comparisons of pooled percentages for partial response (PR) or complete response (CR) between octreotide LAR and this compound Autogel (AG) did not reveal a statistically significant difference in controlling either diarrhea or flushing mdpi.com. Specifically, for diarrhea, the pooled percentage of patients achieving PR or CR was 0.67 for this compound (95% confidence interval [CI]: 0.51–0.80) and 0.75 for octreotide (95% CI: 0.51–0.89) mdpi.com.

Another network meta-analysis that included 2059 articles comparing various acromegaly treatments found that while pegvisomant and long-acting this compound demonstrated statistical superiority over placebo, no significant differences were observed when directly comparing this compound and long-acting octreotide. Nevertheless, a trend favoring this compound was noted (relative risk [RR] 95%, CI: 0.74 (0.06–7.91)) eco-vector.com. Smaller studies, often involving patients switching from octreotide LAR to this compound Autogel, have also suggested that this compound Autogel is noninferior to octreotide LAR in achieving biochemical control in acromegaly nih.gov.

Table 1: Pooled Percentage of Patients with Partial or Complete Response for Diarrhea in Carcinoid Syndrome

Somatostatin AnalogPooled % PR or CR (95% CI)
This compound0.67 (0.51–0.80)
Octreotide0.75 (0.51–0.89)

Indirect Comparisons and Real-World Data Analysis

Given the scarcity of direct head-to-head trials, indirect comparisons and real-world data analyses are crucial for assessing the comparative effectiveness of this compound and Octreotide LAR ahdbonline.com.

A nationwide French retrospective cohort study compared the real-world usage patterns of this compound autogel (LAN) and octreotide long-acting release (OCT) in patients with NETs. The study found that patients treated with LAN had a significantly longer median treatment duration (31.8 months) compared to those on OCT (22.1 months; p < 0.0001) and were less likely to discontinue treatment (adjusted HR 0.74; 95% CI 0.69–0.80) nih.gov. In the first year of treatment, a lower percentage of LAN-treated patients switched therapies (10.4% vs. 22.2% for OCT), received doses above the recommended average monthly dose (3.0% vs. 7.3% for OCT), and required rescue medication (3.1% vs. 10.0% for OCT) nih.gov. Similar trends were observed in the subgroup of patients with gastroenteropancreatic neuroendocrine tumors (GEP-NETs), where LAN also demonstrated greater treatment duration and reduced rates of discontinuation, switching, exceeding recommended dosage, and rescue medication use compared to OCT nih.gov.

Conversely, a retrospective medical record review comparing octreotide 30 mg (n=20) and this compound 120 mg (n=10) showed no statistically significant differences in median PFS or 5-year OS rtihs.org. Median PFS was reported as 11.1 months for octreotide and 10.1 months for this compound, with 5-year OS rates of 65.6% and 87.5%, respectively rtihs.org. Data from the Russian Registry of Pituitary-Hypothalamic tumors indicated a clinical advantage for this compound in achieving disease remission, with 51% of patients achieving remission compared to 24% for long-acting octreotide eco-vector.com.

A study utilizing US claims data to compare real-world treatment patterns, persistence, healthcare resource utilization (HRU), and costs between octreotide and this compound for NETs found similar treatment patterns and persistence between the cohorts asco.org. However, octreotide was associated with numerically lower hospitalization rates and statistically significantly fewer NET-related outpatient visits and lower total mean costs when compared to this compound asco.org.

Cost-Effectiveness Research

Cost-effectiveness analyses are crucial for evaluating the value of therapeutic interventions, considering both clinical benefits and economic costs.

Incremental Cost-Effectiveness Ratios (ICERs)

Incremental Cost-Effectiveness Ratios (ICERs) are a key metric in pharmacoeconomic evaluations, representing the additional cost incurred to gain one additional unit of health outcome, such as a quality-adjusted life-year (QALY).

A Markov model that assessed the cost-effectiveness of upfront this compound versus active surveillance with subsequent this compound administration for metastatic enteropancreatic NETs provided significant findings. Upfront this compound treatment resulted in 5.21 QALYs at a cost of $804,600 nih.govjnccn.orgjnccn.org. In contrast, active surveillance followed by this compound upon progression yielded 4.84 QALYs at a cost of $590,200, leading to an ICER of $578,500 per QALY gained nih.govjnccn.orgjnccn.org. The study concluded that at its current price, this compound is not cost-effective as initial therapy for these patients and should be reserved for post-progression treatment nih.govjnccn.org. To achieve cost-effectiveness at a willingness-to-pay (WTP) threshold of $100,000/QALY or $150,000/QALY, the price of this compound would need to be reduced by 48% to 95% or 27% to 86%, respectively nih.govjnccn.orgjnccn.org. For comparison, the ICER modeling Octreotide LAR in the same study was $482,700 per QALY gained nih.govjnccn.orgjnccn.org.

In a Brazilian study evaluating drug strategies for acromegaly, this compound demonstrated an ICER of R 28,389) per QALY when compared to no treatment, a ratio deemed reasonable for consideration in clinical practice within that context nih.gov. Another cost-effectiveness analysis in Brazil concluded that Octreotide LAR was a dominant strategy (more efficacious and less costly) compared to this compound SR for acromegaly, resulting in net savings of R4,465,096) to the public health system over two years, with annual net savings of R8,089) per patient scielo.br. A Spanish study, while comparing newer agents, noted that the ICER of pasireotide (B1678482) versus first-generation somatostatin analogues (FG SSA), which include both octreotide and this compound, was €551,405 per QALY tandfonline.com.

Table 2: Incremental Cost-Effectiveness Ratios (ICERs) for this compound in Metastatic Enteropancreatic NETs

ScenarioQALYs GainedTotal Cost ($)ICER ($/QALY Gained)
Upfront this compound5.21804,600-
Active Surveillance then this compound4.84590,200578,500
Octreotide LAR (for comparison)--482,700

Quality-Adjusted Life-Years (QALYs) in Economic Models

Quality-Adjusted Life-Years (QALYs) are a standard measure in health economics that integrate both the quantity and quality of life gained from a healthcare intervention mdpi.comicer.org. They are widely used in economic models to assess the cost-effectiveness of treatments.

In the cost-effectiveness study for metastatic enteropancreatic NETs, upfront this compound treatment was associated with 5.21 QALYs, while active surveillance followed by this compound after progression yielded 4.84 QALYs nih.govjnccn.orgjnccn.org. The model utilized published utility values, with stable disease assigned a utility of 0.77 and progressed disease a utility of 0.61 nih.govjnccn.orgjnccn.org. In a Brazilian cost-utility analysis for acromegaly, this compound's cost-effectiveness was expressed as R 28,389) per QALY gained when compared to no treatment nih.gov.

Budget Impact Analysis

Budget impact analyses estimate the financial consequences of adopting a new therapy or changing treatment patterns within a specific healthcare system or payer perspective over a defined time horizon.

A budget impact analysis in Saudi Arabia examined the financial implications of integrating this compound into public hospital formularies for acromegaly and GEP-NET, comparing it with Octreotide ispor.org. The analysis projected that the inclusion of this compound and its substitution for Octreotide could result in cumulative cost savings of $2.87 million over a 3-year period for 300 treated patients ispor.org. These savings were primarily attributed to lower drug acquisition costs and reduced care service expenses, largely due to the potential for this compound self-administration ispor.org. It was estimated that if 50% of patients could self-administer this compound, this would reduce hospital visits from twelve to six per year, saving approximately 5 hours of nurse time annually per patient ispor.org.

A Chinese study projected that if this compound acetate (B1210297) was included in the national reimbursement drug list for GEP-NETs symptoms, relevant pharmacotherapy expenditures would decrease, leading to cumulative drug cost savings of -22.0599 million yuan and medical insurance fund expenditure savings of -15.4070 million yuan between 2020 and 2024 lcywzlzz.com.

Table 3: Estimated Annual Budget Impact of Increased this compound Utilization

Country/RegionPatient Population/ContextScenario Change (this compound Utilization)Estimated Annual Cost ImpactKey Drivers of Savings/Costs
Saudi Arabia300 Acromegaly/GEP-NET patients in public hospitalsAdopting this compound and replacing OctreotideCumulative savings of $2.87 million over 3 years ispor.orgLower drug acquisition, reduced care services due to self-administration ispor.org
USA500 mGEP-NET patients in hospitalsIncrease from 5% to 30% utilizationDecrease of US$488,615 nih.govnih.govPreparation/administration time, real-world dosing nih.govnih.gov
UKLA-SSA patients for Acromegaly/GEP-NETIncrease market share from 56.3% to 80%Reduction of £2.9 million researchgate.netDrug acquisition costs researchgate.net
ChinaGEP-NETs symptoms (reimbursement)Reimbursement of this compound acetateCumulative drug cost savings of -22.0599 million yuan (2020-2024) lcywzlzz.com-

Patient Centered Outcomes and Quality of Life Studies

Health-Related Quality of Life (HRQoL) Assessments

Studies evaluating Lanreotide (B11836) have consistently assessed HRQoL using validated instruments such as the European Organisation for Research and Treatment of Cancer (EORTC) Quality of Life Questionnaire (QLQ-C30), the disease-specific QLQ-GINET21 for gastrointestinal NETs, and the Acromegaly Quality of Life Questionnaire (AcroQoL) for acromegaly patients. oup.comdovepress.comnih.govsajo.org.zanih.govnih.govresearchgate.net

In patients with gastroenteropancreatic neuroendocrine tumors (GEP-NETs), this compound treatment has been associated with the maintenance or improvement of HRQoL. The OPERA study, for instance, found that patients had a good HRQoL when initiating this compound, which was maintained after six months of treatment. oup.comoup.com Similarly, the CLARINET FORTE study, which investigated increased dosing frequency, observed no deterioration in patients' QoL. researchgate.netipsen.com

For patients with acromegaly, this compound Autogel treatment has demonstrated a significant positive impact on HRQoL, particularly in treatment-naïve individuals. nih.govfrontiersin.orgoup.com Primary treatment with this compound Autogel over one year was linked to rapid and sustained improvements in HRQoL. nih.govresearchgate.net

A notable aspect influencing HRQoL is the setting of administration. The PREF-NET study, which explored patient preferences for this compound Autogel administration in the UK, revealed that a significant majority of patients (79.5%) reported a positive effect on their HRQoL when switching from hospital to home administration. springermedizin.denih.govcardiff.ac.uk

Impact on Specific Symptoms and Functional Scales

This compound has shown a beneficial impact on specific symptoms associated with NETs, particularly carcinoid syndrome symptoms like diarrhea and flushing, and on various functional scales. dovepress.comsajo.org.zasajo.org.za

In patients with symptomatic GEP-NETs, studies have reported substantial reductions in daily episodes of diarrhea and flushing. For example, in one study, 67% of patients experienced a greater than 50% self-reported reduction in daily diarrhea episodes, and 80% reported a similar reduction in flushing over a six-month period. sajo.org.zasajo.org.za The ELECT trial demonstrated that this compound-treated patients were significantly more likely to experience an improvement in diarrhea burden compared to placebo, with a risk ratio of 2.85 (P=0.005). dovepress.comresearchgate.net Improvements in flushing burden were also numerically higher with this compound. dovepress.comresearchgate.net

Beyond symptom control, this compound has been associated with improvements across various functional dimensions assessed by HRQoL questionnaires. These include:

Physical Functioning: Improvements in physical scales have been observed in patients with acromegaly. nih.govresearchgate.net

Emotional and Cognitive Function: Early studies in patients with NETs noted improvements in emotional and cognitive function, alongside diminished fatigue and sleeping disorders. nih.gov In acromegaly, this compound treatment significantly improved psychological distress and well-being. nih.gov

Social Functioning: this compound treatment has been shown to improve social fears in acromegaly patients. nih.gov For GEP-NET patients, home administration of this compound was reported to improve the ability to engage in social activities and maintain relationships with family and friends. nih.gov

The following table summarizes key findings on the impact of this compound on symptoms and functional scales:

Outcome Measure (Scale)Patient PopulationKey FindingCitation
Diarrhea Burden (ELECT Trial)GEP-NETs with Carcinoid Syndrome36% of this compound-assigned patients were responders (vs. 13% for placebo), with a risk ratio of 2.85 (P=0.005). dovepress.comresearchgate.net
Flushing Burden (ELECT Trial)GEP-NETs with Carcinoid SyndromeNumerically higher response rates for this compound (RR=1.39). dovepress.comresearchgate.net
Diarrhea Control (>50% reduction)Symptomatic GEP-NETs (Q-SYMTU)67% of patients reported >50% reduction in daily episodes over 6 months. sajo.org.zasajo.org.za
Flushing Control (>50% reduction)Symptomatic GEP-NETs (Q-SYMTU)80% of patients reported >50% reduction in daily episodes over 6 months. sajo.org.zasajo.org.za
Global Health Status/QoL (QLQ-C30)Symptomatic GEP-NETs (Q-SYMTU)Increase from baseline to 6 months, with some increases over 20 points considered clinically relevant. sajo.org.za
Psychological Distress (SQ)AcromegalySignificant improvement. nih.gov
Well-being (SQ)AcromegalySignificant improvement. nih.gov
Social Fears (Social Situation Questionnaire)AcromegalySignificant improvement. nih.gov
C30 Summary Score (C30-SS)GEP-NETs with Carcinoid SyndromeThis compound patients more likely to experience improvement (RR=2.42; P=0.023). dovepress.comresearchgate.net

Patient Satisfaction and Perceptions of Information Provided

Patient satisfaction with this compound treatment is generally high, particularly concerning symptom control and the convenience of administration. In a study of patients with symptomatic GEP-NETs, 78.6% were satisfied with diarrhea control, and all reported improvement or stabilization of flushing control over a six-month period. sajo.org.zasajo.org.za For acromegaly patients, 95.1% expressed a desire to continue with this compound Autogel treatment after study completion, and 97% were either "completely satisfied" or "rather satisfied" with the treatment. viamedica.pl

Regarding information provision, the OPERA study in France indicated that patients with GEP-NETs generally had high perceptions of the level of information provided when initiating this compound treatment. oup.comoup.comresearchgate.net While initial scores for information about disease, treatment, and supportive care were high, no clinically relevant changes were observed after six months. This suggests that physicians provided adequate information at treatment initiation, though opportunities might exist for reinforcing information to support ongoing satisfaction and perceived utility. oup.comoup.comresearchgate.net

The following table summarizes key findings on patient satisfaction and perceptions:

Aspect of Satisfaction/PerceptionPatient PopulationKey FindingCitation
Preference for Home AdministrationGEP-NETs98.7% preferred home administration over hospital. springermedizin.denih.govcardiff.ac.uk
Positive HRQoL Impact (Home Admin.)GEP-NETs79.5% reported positive HRQoL effect after switching to home administration. springermedizin.denih.govcardiff.ac.uk
Satisfaction with Diarrhea ControlSymptomatic GEP-NETs78.6% were satisfied with diarrhea control. sajo.org.zasajo.org.za
Satisfaction with Flushing ControlSymptomatic GEP-NETsAll patients reported improvement or stabilization of flushing control. sajo.org.zasajo.org.za
Overall Treatment SatisfactionAcromegaly97% were "completely satisfied" or "rather satisfied" with this compound Autogel. viamedica.pl
Perception of Information Provided (Baseline)GEP-NETs (OPERA study)High scores for disease (63.41), treatment (58.85), and supportive care (26.53) information (max 100). oup.comresearchgate.net

Patient Adherence and Treatment Burden Research

Patient adherence to long-term therapies is critical for effective disease management. Research indicates that the administration setting and dosing frequency can influence adherence and treatment burden for this compound.

In acromegaly, adherence for first-line somatostatin (B550006) receptor ligands (SRLs), including this compound Depot, was reported to be higher (proportion of days covered: 0.8) compared to dopamine (B1211576) agonists (0.7). oup.com High rates of treatment adherence have been observed in studies where acromegaly patients received this compound injections at home. researchgate.net

The burden associated with frequent injections is a recognized challenge for patients requiring lifelong medication. tandfonline.com Extending the dosing interval of this compound Autogel, for instance, to 8 weeks in adequately controlled patients, has been shown to be feasible and can reduce the burden of frequent injections. tandfonline.com Similarly, the CLARINET FORTE study explored a reduced dosing interval (every 14 days) in progressive NETs and found no deterioration in QoL, suggesting that adjusting dosing frequency can be considered without negatively impacting patient experience. researchgate.netipsen.com The strong patient preference for home administration also significantly reduces treatment burden by improving convenience, saving time and costs, and fostering a sense of independence and comfort. springermedizin.denih.gov

Novel Formulations and Delivery Systems Research

Development and Characterization of Prolonged-Release Formulations (PRF)

The evolution of lanreotide (B11836) formulations has aimed to extend its therapeutic effects and reduce the frequency of administration. A notable advancement is the development of this compound Autogel, marketed as Somatuline Autogel or Somatuline Depot. This formulation is an aqueous preparation of this compound acetate (B1210297), designed for deep subcutaneous injection wikipedia.orguni.luguidetopharmacology.orgwikidata.org. A key characteristic of the Autogel formulation is its composition, which uniquely consists solely of this compound acetate and water, devoid of additional excipients uni.lu. This formulation leverages an innovative peptide self-assembly method, forming a stable structure of highly organized nanotubules that facilitate its prolonged release in the body uni.lunih.gov.

Pharmacokinetic studies have consistently demonstrated that this compound Autogel produces a prolonged-release profile, allowing for extended dosing intervals. Building upon this success, a newer prolonged-release formulation (this compound PRF) is currently under development. This novel PRF aims to further extend the dosing interval to 12 weeks, significantly reducing the burden of frequent injections for patients. Early research on this this compound PRF indicates an apparent elimination half-life of approximately 54 to 63 days, supporting the feasibility of a longer dosing schedule.

Comparative Studies of Different this compound Formulations (e.g., Autogel vs. SR)

The landscape of this compound formulations has evolved from earlier sustained-release (SR) systems to the more advanced Autogel. Initially, a long-acting formulation known as Somatuline LA utilized a polymeric microsphere system, requiring intramuscular injections every 7, 10, or 14 days uni.lu. The subsequent development of this compound Autogel aimed to extend this release duration, enabling a more convenient 4-week administration schedule.

When comparing this compound Autogel with octreotide (B344500) long-acting release (LAR), some studies have indicated that octreotide LAR might have a marginally greater efficacy in controlling the GH-IGF-I axis compared to this compound SR. However, several smaller studies directly comparing octreotide LAR and this compound Autogel suggest no significant differences in their ability to control biochemical endpoints. Specifically, the efficacy of 120 mg this compound Autogel on GH and IGF-I levels has been found comparable to that of 20 mg octreotide LAR.

Impact of Formulation on Pharmacokinetic Profiles and Patient Experience

Pharmacokinetic Profiles: this compound Autogel is characterized by a prolonged-release pharmacokinetic profile. It exhibits linear pharmacokinetics across various doses (60, 90, and 120 mg) following both single and repeated subcutaneous administrations. Steady-state concentrations are typically achieved after 4 to 5 injections when administered every 4 weeks, and these concentrations can be sustained for up to 96 weeks uni.lu. The mean apparent elimination half-life for this compound Autogel ranges approximately from 21.63 to 22.01 days. Notably, the apparent terminal half-life of the Autogel formulation is primarily governed by the rate of drug release from the depot, rather than the intrinsic disposition half-life of the peptide itself. The relative bioavailability of Autogel was reported as 0.93 for 40 mg and 0.82 for 60 mg doses, with absolute bioavailability ranging from 69% to 78.4% for 60 mg, 90 mg, and 120 mg doses administered subcutaneously. Importantly, studies have shown no initial burst effect with the Autogel formulation, indicating a controlled and steady release of the drug. While pharmacokinetic profiles were generally similar across genders, some statistically significant differences in peak serum concentration (Cmax) and Cmax/AUC were observed. Body weight showed a moderate effect on clearance (a 25% increase in clearance for a 30% increase in weight), but this effect was not considered clinically relevant. The ongoing development of a new prolonged-release formulation (PRF) targeting a 12-week dosing interval, with an apparent elimination half-life of 54-63 days, suggests the potential for even longer therapeutic intervals.

Pharmacokinetic Parameters of this compound Autogel (Single Dose in Healthy Volunteers)

Parameter40 mg Dose (Mean ± SD)60 mg Dose (Mean ± SD)
AUC (ng mL⁻¹ day)53.73 ± 8.9979.48 ± 13.06
Cmax (ng mL⁻¹)4.38 ± 2.915.71 ± 3.52
Median Tmax (days) (Min-Max)0.50 (0.083-18.0)0.38 (0.083-9.01)
Apparent Elimination Half-life (days)21.63 ± 9.4222.01 ± 9.87
Relative Bioavailability0.93 ± 0.120.82 ± 0.15

Patient Experience: The formulation and delivery system of this compound significantly impact patient convenience and satisfaction. This compound Autogel is supplied in a prefilled syringe for deep subcutaneous injection, making it suitable for self-administration wikipedia.orgwikidata.org. Studies have highlighted a strong patient preference for self-injection or administration by a partner or at home, as opposed to administration by a healthcare professional in a hospital setting wikipedia.org. This preference is largely driven by factors such as increased independence, enhanced convenience, time and cost savings, greater comfort, reduced stress, and increased confidence in managing their own treatment.

Patient Preference for this compound Autogel Administration Setting

Administration SettingPercentage of Patients Preferring
Home98.7%
Hospital1.3%

Impact on HRQoL After Switching to Home Administration

Effect on HRQoLPercentage of Patients
Positive Effect79.5%
No Effect19.2%
Negative Effect1.3%

Combination Therapies and Synergistic Approaches

Lanreotide (B11836) in Combination with Chemotherapy (e.g., Temozolomide (B1682018), Capecitabine)

While randomized controlled trials are limited, prospective phase II studies have investigated the combination of this compound with chemotherapy agents such as temozolomide (TMZ) in patients with advanced neuroendocrine tumors. aiom.it

The SONNET study (NCT02231762), an open-label, multicenter, prospective phase II trial, evaluated the combination of this compound autogel 120 mg with TMZ in patients with progressive advanced/metastatic grade 1/2 gastroenteropancreatic neuroendocrine tumors (GEP-NETs) or those of unknown primary origin. This study demonstrated that the combination provided clinical benefit, particularly in patients who had failed prior therapies or for whom other treatments were unsuitable. A clinically meaningful disease control rate (DCR) of 73.5% at 6 months was reported in patients with progressive functional/nonfunctional GEP-NETs. oup.comkarger.comnih.gov

Similarly, the ATLANT study (NCT02698410), a prospective phase II pilot study, assessed the efficacy and safety of this compound autogel plus TMZ in patients with progressive thoracic neuroendocrine tumors (T-NETs), including lung and thymic carcinoids. Results indicated promising efficacy, with an investigator-assessed DCR at 9 months of 35.0% (95% CI, 20.63-51.68). karger.comjons-online.com The median progression-free survival (PFS) in this study was 37.1 weeks (approximately 9.3 months). karger.com

Table 11.1: this compound in Combination with Chemotherapy

Study NamePatient PopulationChemotherapy AgentKey Efficacy OutcomeResultCitation
SONNETProgressive advanced/metastatic G1/2 GEP-NETsTemozolomideDisease Control Rate (DCR) at 6 months73.5% oup.comkarger.comnih.gov
ATLANTProgressive Thoracic NETs (Lung/Thymic Carcinoids)TemozolomideDisease Control Rate (DCR) at 9 months35.0% (95% CI, 20.63-51.68) karger.comjons-online.com
ATLANTProgressive Thoracic NETs (Lung/Thymic Carcinoids)TemozolomideMedian Progression-Free Survival (PFS)37.1 weeks (~9.3 months) karger.com

This compound with Targeted Therapies (e.g., Sunitinib (B231), Everolimus)

The combination of this compound with targeted therapies, particularly everolimus (B549166) and sunitinib, has garnered significant interest due to their distinct mechanisms of action.

The phase III STARTER-NET trial (jRCT1031200023) investigated the first-line combination of this compound with everolimus versus everolimus monotherapy in patients with unresectable or recurrent grade 1 or 2 GEP-NETs exhibiting poor prognostic factors (e.g., Ki-67 5-20% or diffuse liver metastases). ascopubs.orgonclive.comecancer.orggioncologynow.com At an interim analysis, the combination therapy demonstrated a significantly improved median PFS of 29.7 months (95% CI, 20.5-not evaluable [NE]) compared to 11.5 months (95% CI, 9.0-19.8) for everolimus monotherapy (HR 0.38; 99.91% CI, 0.15-0.96; P = .00017). ascopubs.orgonclive.comgioncologynow.com The objective response rate (ORR) was also higher in the combination arm at 23.0% (95% CI, 14.6%-33.3%) compared to 8.3% (95% CI, 3.4%-16.4%) in the monotherapy arm (P = .011). onclive.com The disease control rate (DCR) was 91.5% in the combination arm versus 87.0% in the monotherapy arm. gioncologynow.com These findings suggest that the combination of everolimus and this compound has the potential to become a new standard first-line treatment for aggressive GEP-NETs. ascopubs.orgecancer.orgoncnursingnews.com

Retrospective analyses have also explored the use of this compound in combination with targeted therapies like sunitinib and everolimus in clinical practice. One such analysis, involving 133 patients, found that this compound was mainly administered with everolimus (73 combinations) or sunitinib (61 combinations). nih.gov In patients receiving everolimus plus this compound, the median time-to-progression from the initiation of combination treatment was 25.8 months (95% CI, 11.3, 40.3). nih.gov For the subgroup of patients receiving sunitinib plus this compound, the median time-to-progression had not yet been reached. nih.gov

Table 11.2: this compound in Combination with Targeted Therapies

Study NamePatient PopulationTargeted TherapyKey Efficacy OutcomeResultCitation
STARTER-NET (Phase III)Unresectable/Recurrent G1/2 GEP-NETs with poor prognostic factorsEverolimusMedian Progression-Free Survival (PFS)29.7 months (combination) vs 11.5 months (monotherapy) ascopubs.orgonclive.comgioncologynow.com
STARTER-NET (Phase III)Unresectable/Recurrent G1/2 GEP-NETs with poor prognostic factorsEverolimusObjective Response Rate (ORR)23.0% (combination) vs 8.3% (monotherapy) onclive.com
STARTER-NET (Phase III)Unresectable/Recurrent G1/2 GEP-NETs with poor prognostic factorsEverolimusDisease Control Rate (DCR)91.5% (combination) vs 87.0% (monotherapy) gioncologynow.com
Retrospective AnalysisNET patients (various types)EverolimusMedian Time-to-Progression25.8 months (with this compound) nih.gov
Retrospective AnalysisNET patients (various types)SunitinibMedian Time-to-ProgressionNot yet reached (with this compound) nih.gov

This compound in Conjunction with Peptide Receptor Radionuclide Therapy (PRRT)

Peptide Receptor Radionuclide Therapy (PRRT) utilizes radiolabeled somatostatin (B550006) analogs to deliver targeted radiation to somatostatin receptor-positive neuroendocrine tumor cells. frontiersin.org The combination of this compound, a long-acting somatostatin analog (SSA), with PRRT is a growing area of interest.

The PRELUDE study (NCT02788578), an international, non-interventional, retrospective analysis, aimed to describe the use and assess the effectiveness of this compound autogel/depot in combination with 177Lu-DOTATOC or 177Lu-DOTATATE (PRRT) in patients with progressive grade 1 or 2 GEP-NETs and lung-NETs. hra.nhs.uknih.govresearchgate.net The study included patients who received at least one this compound injection 8 weeks prior to the first PRRT cycle and continued this compound throughout PRRT. nih.govascopubs.org

Results from the PRELUDE study, despite early termination due to insufficient recruitment (40 patients enrolled, 39 with GEP-NETs), showed encouraging effectiveness data. The progression-free survival (PFS) rate was 91.7% at the end of the last this compound-PRRT cycle and 95.0% at the last available follow-up. ascopubs.orgnih.gov The objective response rate (ORR) was 27.3% at the end of the last this compound-PRRT cycle and 36.8% at the last available follow-up. nih.gov The study highlighted the potential usefulness and feasibility of combining this compound with and after PRRT in patients with GEP-NETs. nih.gov

Current guidelines sometimes advise temporary discontinuation of SSAs prior to PRRT to avoid interference with radionuclide uptake. However, ongoing research is exploring whether continuous use of long-acting SSAs like this compound during PRRT does not negatively affect the PRRT radiation dose and could potentially prevent increased functional symptoms such as flushing and diarrhea, which can occur upon SSA withdrawal. netrf.orgaacrjournals.org This approach aims to maximize the therapeutic window and patient comfort.

Table 11.3: this compound in Conjunction with Peptide Receptor Radionuclide Therapy (PRRT)

Study NamePatient PopulationPRRT AgentKey Efficacy OutcomeResultCitation
PRELUDE (Retrospective)Progressive G1/2 GEP-NETs and Lung-NETs177Lu-DOTATOC or 177Lu-DOTATATEProgression-Free Survival (PFS) Rate at end of last cycle91.7% ascopubs.orgnih.gov
PRELUDE (Retrospective)Progressive G1/2 GEP-NETs and Lung-NETs177Lu-DOTATOC or 177Lu-DOTATATEProgression-Free Survival (PFS) Rate at last follow-up95.0% nih.gov
PRELUDE (Retrospective)Progressive G1/2 GEP-NETs and Lung-NETs177Lu-DOTATOC or 177Lu-DOTATATEObjective Response Rate (ORR) at end of last cycle27.3% nih.gov
PRELUDE (Retrospective)Progressive G1/2 GEP-NETs and Lung-NETs177Lu-DOTATOC or 177Lu-DOTATATEObjective Response Rate (ORR) at last follow-up36.8% nih.gov

Mechanistic Basis for Synergistic Effects

The synergistic effects observed with this compound in combination therapies stem from the distinct yet complementary mechanisms of action of each agent, targeting different pathways crucial for tumor growth and survival.

This compound (Somatostatin Analog) : this compound primarily exerts its anti-tumor effects by binding to somatostatin receptors (SSTRs), particularly SSTR2, which are highly expressed on the surface of many neuroendocrine tumor cells. nih.gov This binding activates intracellular signaling cascades that inhibit the secretion of various hormones (e.g., growth hormone, insulin (B600854), glucagon) and suppress cell proliferation, angiogenesis, and tumor growth. It can induce cell cycle arrest and apoptosis. nih.govtermedia.pl

Temozolomide (Chemotherapy) : Temozolomide is an oral alkylating agent that works by adding an alkyl group to DNA, primarily at the O6 position of guanine. This alkylation leads to DNA damage, which, if not repaired, triggers cell cycle arrest and apoptosis, thereby inhibiting tumor cell proliferation. wikipedia.orgmims.com

Everolimus (Targeted Therapy - mTOR Inhibitor) : Everolimus is a mechanistic target of rapamycin (B549165) (mTOR) inhibitor. The mTOR pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, metabolism, and angiogenesis. By inhibiting mTOR, everolimus blocks these processes, leading to reduced tumor growth and survival. wikipedia.orgmims.comnih.govasco.org

Sunitinib (Targeted Therapy - Multi-targeted RTK Inhibitor) : Sunitinib is a small-molecule multi-targeted receptor tyrosine kinase (RTK) inhibitor. It inhibits several RTKs involved in tumor growth, pathologic angiogenesis, and metastatic progression, including platelet-derived growth factor receptors (PDGFRα and PDGFRβ), vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3), and the stem cell factor receptor (KIT). By blocking these receptors, sunitinib disrupts signaling pathways essential for tumor cell proliferation and the formation of new blood vessels that supply the tumor. mims.comwikidata.orgguidetopharmacology.orgnih.gov

Peptide Receptor Radionuclide Therapy (PRRT) : PRRT involves the systemic administration of a radiolabeled somatostatin analog (e.g., 177Lu-DOTATATE or 177Lu-DOTATOC). These radiopharmaceuticals bind to SSTRs on tumor cells, delivering localized radiation directly to the tumor. This targeted radiation induces DNA damage and cell death in the tumor cells, with minimal damage to healthy tissues. frontiersin.orgnih.govtermedia.pl

The synergistic effects arise from the combination of these distinct mechanisms:

This compound + Chemotherapy (e.g., Temozolomide) : this compound's anti-proliferative effects and potential to induce cell cycle arrest may sensitize tumor cells to the DNA-damaging effects of temozolomide. This could lead to enhanced cell death compared to either agent alone.

This compound + Targeted Therapies (e.g., Everolimus, Sunitinib) : this compound inhibits hormone secretion and tumor growth via SSTRs, while everolimus targets the mTOR pathway, and sunitinib targets multiple RTKs involved in proliferation and angiogenesis. By simultaneously inhibiting different growth and survival pathways, the combination can overcome potential resistance mechanisms that might arise with monotherapy, leading to more comprehensive tumor control. For instance, the combination of this compound and everolimus simultaneously targets both the somatostatin receptor pathway and the mTOR pathway, which are often dysregulated in NETs. asco.org

This compound + PRRT : Both this compound and PRRT target SSTRs. While PRRT delivers cytotoxic radiation, continuous this compound administration may help maintain SSTR expression, potentially enhancing the uptake of the radiolabeled somatostatin analog by tumor cells. Additionally, this compound's anti-proliferative effects can complement the cytotoxic action of PRRT, and its role in symptom control can be maintained throughout the PRRT cycles. netrf.orgaacrjournals.org

These multifaceted approaches aim to achieve more profound and durable anti-tumor responses by simultaneously addressing various aspects of tumor biology.

Mechanisms of Therapeutic Resistance

Molecular and Cellular Mechanisms of Resistance to Somatostatin (B550006) Analogs

The therapeutic efficacy of lanreotide (B11836) is intrinsically linked to the expression and functionality of SSTRs on tumor cells. Resistance to somatostatin analogs (SSAs) like this compound is a complex phenomenon involving a variety of molecular and cellular adaptations.

A primary mechanism of resistance is the alteration in the expression of SSTRs on the tumor cell surface. Since this compound exerts its effects by binding to these receptors, a reduction in their number can significantly impair the drug's effectiveness. This downregulation of SSTRs, particularly SSTR2, has been observed in some tumors that become resistant to treatment. The heterogeneity of SSTR expression within a tumor or among its metastases can also contribute to a partial or complete lack of response. nih.gov

Beyond receptor expression, alterations in the intracellular signaling pathways downstream of SSTR activation can also lead to resistance. Even with adequate SSTR expression, defects in the G-protein coupling or subsequent second messenger systems can uncouple receptor activation from its antiproliferative and antisecretory effects.

Genetic and epigenetic modifications within the tumor cells are also implicated in the development of resistance. targetedonc.com These changes can lead to the activation of alternative growth pathways that bypass the inhibitory signals mediated by this compound. The complex interplay of these molecular and cellular factors underscores the multifactorial nature of resistance to this compound therapy.

Clinical Manifestations of Resistance

The development of resistance to this compound is clinically identified through several key indicators, which can be broadly categorized as biochemical, radiological, and symptomatic progression.

Biochemical Progression: An increase in the levels of specific biomarkers can signal a loss of therapeutic response. For functioning neuroendocrine tumors, this may be observed as a rise in hormone levels that were previously well-controlled. While chromogranin A (CgA) has been used as a general marker for NETs, its reliability in consistently indicating tumor progression is debated. asco.org

Radiological Progression: This is a definitive sign of resistance and is characterized by an increase in the size of existing tumors or the appearance of new metastatic lesions on imaging studies such as CT or MRI. asco.org This indicates that the antiproliferative effect of this compound is no longer sufficient to control tumor growth.

Symptomatic Progression: For patients with functional tumors, a return or worsening of symptoms such as diarrhea and flushing (in carcinoid syndrome) or the clinical manifestations of acromegaly, despite ongoing this compound treatment, is a clear sign of resistance. asco.orgonclive.comeur.nl This is often referred to as "symptomatic escape."

Several factors have been identified as potential predictors of a poorer response to first-generation SSAs like this compound. These include a high tumor proliferation index (Ki-67), a low expression of SSTR2, and certain genetic mutations. targetedonc.com

Below is a table summarizing the clinical manifestations of resistance to this compound:

Category Manifestations Description
Biochemical Rise in tumor markersIncrease in specific hormones (for functioning tumors) or general markers like Chromogranin A.
Radiological Tumor growthIncrease in the size of primary tumors or existing metastases as seen on imaging scans (CT, MRI).
New metastasesAppearance of new tumor lesions in other parts of the body.
Symptomatic Hormonal escapeWorsening of symptoms related to hormone hypersecretion (e.g., increased diarrhea, flushing in carcinoid syndrome).
Lack of tumor shrinkageIn cases where tumor reduction is an expected outcome, the absence of this effect can be an early sign of resistance.

Strategies to Overcome Resistance

Addressing this compound resistance is a critical aspect of ongoing research and clinical practice. Several strategies have been developed and are being investigated to restore or enhance the therapeutic benefit of somatostatin-targeted therapies.

Dose Escalation: One of the initial approaches to overcoming resistance is to increase the dose or frequency of this compound administration. targetedonc.comasco.org The CLARINET FORTE study investigated a more frequent dosing of this compound (every 14 days instead of the standard 28 days) in patients with progressive pancreatic and midgut neuroendocrine tumors, showing an acceptable safety and efficacy profile. targetedonc.com This strategy may help to overcome resistance in some patients by achieving higher circulating levels of the drug. asco.org

Combination Therapies: Combining this compound with other systemic treatments is a promising strategy. The rationale is to target different molecular pathways involved in tumor growth and survival.

Everolimus (B549166): The combination of everolimus, an mTOR inhibitor, with this compound has been shown to significantly improve progression-free survival in patients with gastroenteropancreatic neuroendocrine tumors compared to everolimus alone. asco.orgonclive.comcancernetwork.comoncnursingnews.comgioncologynow.com

Temozolomide (B1682018): The SONNET study explored the combination of this compound with the chemotherapeutic agent temozolomide in patients with progressive GEP-NETs, demonstrating clinical benefit. oup.com

Other Targeted Agents: Ongoing research is exploring combinations of this compound with other targeted therapies, such as the multi-kinase inhibitor cabozantinib. centerwatch.com

Novel Somatostatin Analogs and Formulations: The development of new SSAs with different receptor binding profiles or improved pharmacokinetic properties is another avenue to overcome resistance.

Pasireotide (B1678482): This second-generation SSA has a broader binding profile, with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5. eur.nlnih.gov It has shown efficacy in some patients with acromegaly who are resistant to first-generation SSAs. nih.gov

Oral and Novel Subcutaneous Formulations: New formulations, such as oral octreotide (B344500) capsules and novel subcutaneous depot formulations of octreotide, are being developed to improve bioavailability and patient compliance. mdpi.com

The following table summarizes key strategies to overcome this compound resistance:

Strategy Examples/Rationale Key Findings/Status
Dose Escalation Increasing frequency of this compound injections (e.g., every 14 days).CLARINET FORTE study showed acceptable safety and efficacy. targetedonc.com
Combination Therapy This compound + EverolimusSignificantly improved progression-free survival in GEP-NETs. asco.orgonclive.comcancernetwork.comoncnursingnews.comgioncologynow.com
This compound + TemozolomideSONNET study demonstrated clinical benefit in progressive GEP-NETs. oup.com
This compound + CabozantinibUnder investigation in clinical trials. centerwatch.com
Peptide Receptor Radionuclide Therapy (PRRT) Lutetium-177 DOTATATEEffective second-line therapy for SSTR-positive tumors progressing on this compound. nih.govnih.gov
Novel Somatostatin Analogs PasireotideBroader SSTR binding profile; effective in some resistant cases. eur.nlnih.gov
Novel Formulations Oral octreotide, new subcutaneous depotsAim to improve bioavailability and patient adherence. mdpi.com

Future Directions and Emerging Research Avenues

Exploration of Higher Doses and Extended Dosing Intervals (e.g., CLARINET FORTE Study)

Research into optimizing lanreotide (B11836) administration includes the exploration of higher doses and extended dosing intervals to improve efficacy and patient convenience. The CLARINET FORTE study (NCT02651987) is a notable example, investigating the efficacy and safety of increasing the dose frequency of this compound autogel in patients with progressive pancreatic or midgut NETs who experienced progression on a standard this compound regimen (120 mg every 28 days) for at least 24 weeks. nih.govtheoncologynurse.comnanets.netipsen.comnih.gov

Results from the CLARINET FORTE study showed that this compound autogel 120 mg administered every 14 days was associated with promising progression-free survival (PFS) benefits in patients with progressive pancreatic or midgut NETs. theoncologynurse.comipsen.comnih.gov Specifically, the median PFS was 5.6 months for pancreatic NETs and 8.3 months for midgut NETs. theoncologynurse.comipsen.comnih.gov A post-hoc subgroup analysis indicated better PFS outcomes in patients with a Ki-67 index of ≤10%, with median PFS of 8.0 months in pancreatic NETs and 8.6 months in midgut NETs. theoncologynurse.comnih.gov The study also suggested that quality of life was maintained with the increased dosing frequency, and no new safety signals were identified. ipsen.comnih.govipsen.com These findings support the potential for escalating this compound dosing frequency as a viable management strategy before considering a switch to alternative treatments. theoncologynurse.comnih.gov

In acromegaly, patients controlled on lower doses (60 mg or 90 mg) of this compound may be considered for an extended dosing interval of 120 mg every 6 or 8 weeks, with continued monitoring of biochemical and clinical responses. fda.govdrugs.commedscape.comipsen.comdrugs.com

Investigation in New Tumor Types or Patient Subgroups

The therapeutic utility of this compound is being investigated in a broader spectrum of tumor types and specific patient subgroups beyond its established indications for gastroenteropancreatic neuroendocrine tumors (GEP-NETs) and acromegaly. Clinical trials are exploring this compound for conditions such as advanced or metastatic paraganglioma and pheochromocytoma, and polycystic kidney disease. clinicaltrials.eu There is also interest in its application for the management of bile reflux in patients who have undergone certain types of stomach surgery. clinicaltrials.eu

Role as Maintenance Therapy

The concept of this compound as a maintenance therapy is gaining traction, particularly in neuroendocrine tumors. A placebo-controlled, randomized phase 2 trial, REMINET, indicated that maintenance treatment with this compound autogel following first-line therapy may offer clinical benefit in aggressive grade 1 and 2, well-differentiated duodeno-pancreatic neuroendocrine tumors (NETs). theoncologypharmacist.comenets.orgcharite.de This approach aims to prolong disease control and potentially delay the need for more aggressive second-line therapies. ipsen.comtheoncologypharmacist.com Long-term data from pooled analyses of randomized clinical trials and open-label extension studies have further supported the long-term use of this compound for both cancer symptom control and tumor control in advanced NETs. valuebasedcancer.com

Integration with Novel Therapeutic Modalities

Research is actively exploring the integration of this compound with novel therapeutic modalities to achieve synergistic anti-tumor effects. Combinations with targeted therapies, immunotherapies, and peptide receptor radionuclide therapy (PRRT) are areas of significant interest.

Targeted Therapies: The combination of this compound with mTOR inhibitors like everolimus (B549166) has shown promising results. The Phase 3 STARTER-NET trial (jRCT1031200023) demonstrated that the combination of everolimus plus this compound significantly improved progression-free survival (PFS) compared to everolimus monotherapy in patients with unresectable or recurrent GEP-NETs, particularly in those with poor prognostic factors. ascopubs.orgasco.orgtargetedonc.comonclive.comecancer.org The median PFS in the combination group was 29.7 months, compared to 11.5 months with everolimus monotherapy. onclive.comecancer.org this compound has also been combined with sunitinib (B231) in clinical practice for NETs, with studies suggesting efficacy and a manageable safety profile. nih.govnih.gov

Immunotherapies: Preliminary results of combination immunotherapy, such as pembrolizumab (B1139204) with this compound, show promising activity in non-resectable, recurrent, or metastatic well or moderately differentiated NETs after progression on somatostatin (B550006) analogs (SSAs). clinicaltrials.eumdpi.comletswinpc.org Preclinical studies are ongoing to understand the effects of SSAs on the immune system and to provide a rationale for further clinical trials. mdpi.com

Chemotherapy: The ATLANT study, a prospective phase 2 trial, indicated that this compound autogel combined with temozolomide (B1682018) was efficacious and well-tolerated in patients with progressive thoracic NETs, suggesting it as a potential treatment option. theoncologynurse.comoup.com

PRRT: Future clinical studies are also considering maintenance therapy with this compound autogel following initial PRRT. nih.gov

Predictive Biomarkers for Response and Resistance

Identifying predictive biomarkers is crucial for tailoring this compound therapy and optimizing patient selection. Research is focused on discovering markers that can predict a patient's likelihood of response to this compound or the development of resistance. This includes investigating molecular characteristics of tumors, such as somatostatin receptor (SSTR) expression patterns (e.g., SSTR2 and SSTR5 affinity), and other genomic or proteomic signatures that may influence treatment efficacy. aiom.itauajournals.org While SSTR positivity is often an inclusion criterion for this compound trials, further research is needed to correlate specific SSTR expression levels or other molecular markers with treatment outcomes. aiom.it

Personalized Medicine Approaches in this compound Therapy

The overarching goal of these research avenues is to advance personalized medicine in this compound therapy. By integrating insights from higher doses, new indications, combination strategies, and biomarker identification, clinicians aim to tailor treatment plans to individual patient profiles. This includes considering factors such as tumor biology (e.g., Ki-67 index), disease progression patterns, and the potential for extended dosing intervals or combination therapies to maximize efficacy and minimize unnecessary interventions. theoncologynurse.comipsen.comneuroendocrinecancer.ie The ability to predict response and resistance through biomarkers will enable more precise patient stratification, ensuring that this compound is administered to those most likely to benefit, potentially at optimized doses or in synergistic combinations, leading to improved long-term outcomes and quality of life. neuroendocrinecancer.iewordpress.com

Table: Progression-Free Survival (PFS) in CLARINET FORTE Study (this compound 120 mg every 14 days) theoncologynurse.comipsen.comnih.gov

Tumor TypePatient Cohort (N)Median PFS (months) (95% CI)
Pancreatic NETs485.6 (5.5-8.3)
Midgut NETs518.3 (5.6-11.1)
Pancreatic NETs (Ki67 ≤10%)438.0 (5.6-8.3)
Midgut NETs (Ki67 ≤10%)478.6 (5.6-13.8)

Table: Progression-Free Survival (PFS) in STARTER-NET Trial (Everolimus ± this compound) onclive.comecancer.org

Treatment ArmMedian PFS (months)
Everolimus Monotherapy11.5
Everolimus + this compound29.7

Methodological Considerations in Lanreotide Research

Challenges in Clinical Trial Design for Rare Diseases

Neuroendocrine tumors, while increasing in incidence, are still considered rare diseases, presenting significant hurdles for clinical trial design. mdpi.comppd.comascopubs.org The limited patient population makes recruitment challenging, often leading to small sample sizes that can compromise the statistical power of studies. clinicalleader.comcomac-medical.comnih.govappliedclinicaltrialsonline.comelsevier.es This small patient pool can also make it difficult to establish statistically significant results and validate the efficacy and safety of new treatments. comac-medical.com

Furthermore, the heterogeneity of NETs, characterized by variability in symptoms, disease progression, and patient responses to treatment, adds complexity to trial design, endpoint selection, and the interpretation of study findings. ppd.com Ethical considerations can also arise, particularly regarding the design of placebo-controlled groups in rare diseases, sometimes necessitating alternative approaches like external comparator arms utilizing real-world data. ppd.comappliedclinicaltrialsonline.com The development of orphan drugs, while incentivized by legislation, still requires substantial evidence of clinical safety and efficacy, often requiring innovative and multifaceted approaches to trial design. nih.gov

Importance of Real-World Data in Evaluating Long-Term Outcomes

Given the challenges in traditional clinical trials for rare diseases, real-world data (RWD) and real-world evidence (RWE) have become increasingly important in evaluating the long-term outcomes of treatments like Lanreotide (B11836). mdpi.comppd.com Real-world studies can provide valuable insights into treatment patterns, patient persistence, and associated costs in broader, more diverse patient populations than those typically included in highly controlled clinical trials. jons-online.comnih.govascopubs.org

Standardized Response Assessment Criteria in NETs (e.g., RECIST vs. Functional Imaging)

Assessing tumor response in Neuroendocrine Tumors (NETs) is critical, and standardized criteria are essential for consistent evaluation across studies and clinical practice. The Response Evaluation Criteria In Solid Tumors (RECIST) guidelines (version 1.1) are widely adopted for assessing tumor burden in clinical trials, defining complete response, partial response, stable disease, and progressive disease based on changes in the sum of diameters of target lesions. ajronline.orgfrontiersin.org

However, RECIST has recognized limitations, particularly for slow-growing tumors like NETs, as it primarily focuses on changes in tumor size and may underestimate the effect of cytostatic therapies that primarily delay tumor growth rather than induce significant shrinkage. ajronline.orgnih.gov For example, somatostatin (B550006) analogs like this compound and octreotide (B344500), as well as targeted agents like everolimus (B549166) and sunitinib (B231), may significantly improve progression-free survival with little to no objective tumor regression as defined by RECIST. nih.gov

To address these limitations, alternative response criteria and the integration of functional imaging techniques are gaining importance. Molecular imaging, such as somatostatin receptor (SSR) PET imaging (e.g., with 68-gallium PET), can detect micrometastatic disease not visible on conventional imaging (CT and MRI) and provides insights into tumor biology and receptor expression, which is crucial for patient selection for therapies like peptide receptor radionuclide therapy (PRRT). ajronline.orgdroracle.ai While RECIST 1.1 does not validate quantitative bone MRI for tumor response, techniques like Positron Emission Tomography Response Criteria in Solid Tumours (PERCIST) can measure response in 18F-fluorodeoxyglucose (18F-FDG) avid bone metastatic lesions based on metabolic activity. frontiersin.org The use of functional criteria, such as Choi criteria, in addition to RECIST 1.1, has shown potential in assessing response and predicting PFS in GEP-NET patients undergoing radiopharmaceutical therapy. snmjournals.org

Limitations of Indirect Comparisons in Clinical Efficacy Assessments

While indirect comparisons can be a necessary tool when direct comparative data are unavailable, the lack of head-to-head trials means that assumptions of equivalent efficacy, often based on similar mechanisms of action, must be made with caution. ahdbonline.commdpi.com The reliability of indirect comparisons is further weakened by sparse data on comparative toxicity and the potential for bias due to the nature of the evidence spanning a series of such comparisons. pbs.gov.au Therefore, results from indirect comparisons should be interpreted with caution due to the potential for residual confounding and inherent methodological limitations. nih.gov

Q & A

Q. How can researchers design preclinical studies to evaluate this compound’s antiproliferative mechanisms in vitro?

  • Methodological Answer : Use NET cell lines (e.g., BON-1, QGP-1) with somatostatin receptor (SSTR) subtype profiling (SSTR2/5). Assays include cAMP inhibition, cell viability (MTT/WST-1), and apoptosis markers (caspase-3/7). Co-treatment with SSTR antagonists (e.g., CYN154806) validates receptor specificity .

Experimental Design and Validation

Q. What are the best practices for validating this compound’s receptor binding affinity in comparative studies?

  • Methodological Answer : Radioligand binding assays (e.g., ¹²⁵I-Tyr³-octreotide displacement) on SSTR-transfected cells quantify IC₅₀ values. Surface plasmon resonance (SPR) provides kinetic data (kₒₙ/kₒff). Studies must standardize membrane preparation and buffer conditions to minimize variability .

Q. How can researchers mitigate bias in open-label extension studies of this compound?

  • Methodological Answer : Blinded endpoint committees and pre-specified statistical analysis plans (SAPs) reduce bias. The CLARINET OLE used ITT analysis with conservative imputation for missing data. Placebo crossover patients should be excluded from efficacy endpoints .

Literature Synthesis and Gaps

Q. What gaps exist in the current evidence for this compound’s role in combination therapies for NETs?

  • Methodological Answer : Limited data on this compound with mTOR inhibitors (e.g., everolimus) or PRRT (¹⁷⁷Lu-DOTATATE). Future trials should employ factorial designs to test synergistic effects, with biomarker-driven endpoints (e.g., SSTR density on PET/CT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lanreotide
Reactant of Route 2
Lanreotide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.